molecular formula C12H12N2O B3289087 4-Methoxy-2-(pyridin-2-yl)aniline CAS No. 854898-06-9

4-Methoxy-2-(pyridin-2-yl)aniline

Cat. No.: B3289087
CAS No.: 854898-06-9
M. Wt: 200.24 g/mol
InChI Key: OEQKIVJTTKMYJG-UHFFFAOYSA-N
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Description

4-Methoxy-2-(pyridin-2-yl)aniline is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-2-(pyridin-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2-(pyridin-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-2-pyridin-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-9-5-6-11(13)10(8-9)12-4-2-3-7-14-12/h2-8H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEQKIVJTTKMYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Chemical Properties, Synthesis, and Applications of 4-Methoxy-2-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Identity

In the realm of advanced organic synthesis and materials science, 4-Methoxy-2-(pyridin-2-yl)aniline (CAS: 854898-06-9) has emerged as a privileged structural motif[1]. Combining an electron-rich aniline core with an ortho-pyridyl directing group, this molecule serves as a highly versatile N,N'-bidentate ligand and a robust precursor for complex heterocyclic architectures[2].

This technical whitepaper deconstructs the physicochemical properties, structural electronics, and synthetic methodologies associated with this compound, providing a field-proven, self-validating protocol for its synthesis and downstream application in transition-metal catalysis.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 4-Methoxy-2-(pyridin-2-yl)aniline
CAS Registry Number 854898-06-9[1][3]
Molecular Formula C₁₂H₁₂N₂O[3]
Molecular Weight 200.236 g/mol [3]
Core Structural Motif 2-(pyridin-2-yl)aniline with para-methoxy substitution
Typical Appearance Brown-yellow to off-white solid
Key Reactivity Sites Primary amine (-NH₂), Pyridyl nitrogen, Electron-rich aryl ring

Structural & Electronic Properties: The Synergistic Core

The architecture of 4-Methoxy-2-(pyridin-2-yl)aniline is engineered for highly specific electronic interactions. The primary amine (-NH₂) and the ortho-pyridyl nitrogen serve as synergistic sigma-donors, creating a perfect geometric bite angle for chelating transition metals (e.g., Pd, Pt, Ir, Rh).

The strategic placement of the methoxy (-OCH₃) group at the para-position relative to the amine exerts a strong positive mesomeric (+M) effect[4]. This electron-donating capability significantly elevates the energy of the Highest Occupied Molecular Orbital (HOMO) of the aniline ring. In the context of organometallic synthesis—particularly in the generation of cyclometalated Iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs)—this elevated HOMO translates to a red-shifted emission profile and enhanced oxidative stability. Furthermore, the increased electron density on the aniline nitrogen enhances its nucleophilicity, making it a superior directing group for subsequent C-H activation workflows.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most reliable and scalable route to synthesize 4-Methoxy-2-(pyridin-2-yl)aniline is via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-4-methoxyaniline with 2-pyridylboronic acid pinacol ester.

The following protocol is designed as a self-validating system , ensuring that researchers can verify the success of each step in real-time, adapting established borylation and coupling standards ()[5][6].

Step-by-Step Self-Validating Protocol

Step 1: Reagent Preparation & Degassing

  • Action: In a flame-dried Schlenk flask, combine 2-bromo-4-methoxyaniline (1.0 equiv), 2-pyridylboronic acid pinacol ester (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Add a degassed solvent mixture of 1,4-dioxane and an aqueous solution of K₂CO₃ (2.0 equiv).

  • Causality: The 1.2 molar excess of the boronic ester compensates for potential protodeboronation side reactions. Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the rate-limiting reductive elimination step—a critical requirement when coupling sterically hindered ortho-substituted biaryls[7]. Degassing is mandatory to prevent the oxidative deactivation of the Pd(0) active species.

Step 2: Thermal Activation

  • Action: Heat the biphasic mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Causality: Thermal energy is required to overcome the activation barrier for the transmetalation of the electron-rich, sterically hindered aryl halide. The biphasic nature (Dioxane/H₂O) ensures that both the organic substrates and the inorganic base remain solvated, facilitating the formation of the highly reactive palladium-hydroxo intermediate.

Step 3: In-Process Control (IPC) & Validation

  • Action: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (3:1) eluent system.

  • Validation: The protocol self-validates when the starting material (2-bromo-4-methoxyaniline, R_f ~0.6) completely disappears, replaced by a highly UV-active, more polar product spot (R_f ~0.3). The strong UV absorbance is indicative of the newly formed extended conjugated biaryl system.

Step 4: Workup and Isolation

  • Action: Cool the mixture to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Extract the organic layer and dry over anhydrous MgSO₄.

  • Causality: The brine wash removes water-soluble inorganic salts (K₂CO₃, boronic acid byproducts) and residual 1,4-dioxane. MgSO₄ is chosen over CaCl₂ because calcium can coordinate with the Lewis-basic pyridine nitrogen, leading to product loss during filtration.

Coordination Chemistry & C-H Activation Pathways

Beyond its role as a static ligand, the 2-(pyridin-2-yl)aniline core is a dynamic substrate for transition-metal-catalyzed C-H activation[2]. The pyridine nitrogen acts as an intrinsic directing group, coordinating to metals such as Rhodium(III) or Iridium(III) to facilitate the regioselective cleavage of the adjacent ortho-C-H bond on the aniline ring.

Recent methodologies have demonstrated that treating 2-(pyridin-2-yl)anilines with[Cp*RhCl₂]₂ and an internal alkyne in the presence of a silver salt (AgOTf) triggers an oxidative annulation cascade ()[2]. The silver salt is critical; it abstracts the chloride ligands from the Rh precatalyst, generating a highly electrophilic, coordinatively unsaturated cationic Rh(III) species. This active catalyst undergoes cyclometalation, alkyne insertion, and subsequent reductive elimination to yield complex aza[4]helicenes or extended cationic heteroaromatics.

G Substrate 4-Methoxy-2-(pyridin-2-yl)aniline (Substrate) CH_Act Rhodacycle Intermediate (C-H Activation) Substrate->CH_Act Coordination & C-H Cleavage RhCat [Cp*RhCl2]2 / AgOTf (Active Catalyst) RhCat->CH_Act Catalyst Binding Alkyne Alkyne Insertion (Carbometalation) CH_Act->Alkyne + Alkyne Product Annulated Heterocycle (Aza-helicene core) Alkyne->Product Reductive Elimination Product->RhCat Catalyst Regeneration

Figure 1: Rh-Catalyzed C-H Activation and Annulation Pathway of 4-Methoxy-2-(pyridin-2-yl)aniline.

Applications in Drug Development and Materials Science

  • Materials Science (OLEDs): The bidentate nature of 4-Methoxy-2-(pyridin-2-yl)aniline makes it a premier precursor for synthesizing phosphorescent Iridium(III) and Platinum(II) complexes. The methoxy group allows precise tuning of the emission wavelength, pushing the luminescence toward the deep red or near-infrared spectrum, which is highly sought after for advanced display technologies.

  • Medicinal Chemistry: The 2-(pyridin-2-yl)aniline core acts as a rigid bioisostere for biphenyl systems. Its ability to chelate metals is leveraged in the design of metalloenzyme inhibitors, where the bidentate motif anchors the drug molecule to the active site metal ion (e.g., zinc in matrix metalloproteinases).

References

  • Title: Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of [2,3]-Fused Indole Heterocycles Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Rh-Catalyzed cyclization of 2-(pyridin-2-yl)aniline Source: ResearchGate URL: [Link]

  • Title: Exploring the Chemical Versatility of 2-Bromo-4-methoxyaniline: A Synthesis Intermediate Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

4-Methoxy-2-(pyridin-2-yl)aniline: Solvation Dynamics and Solubility Profiling in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and pharmaceutical development, 4-Methoxy-2-(pyridin-2-yl)aniline (CAS: 854898-06-9) serves as a critical bidentate directing group and structural intermediate[1]. Its utility in transition-metal-catalyzed C-H functionalization—particularly in the synthesis of fluorescent probes and complex heterocycles—relies heavily on its behavior in solution[2]. As a Senior Application Scientist, I approach solvent selection not as a trial-and-error exercise, but as a predictable thermodynamic science. This whitepaper provides an in-depth technical analysis of the solvation dynamics, quantitative solubility profiling, and validated experimental protocols for 4-Methoxy-2-(pyridin-2-yl)aniline.

Structural Causality & Physicochemical Profiling

The solubility of 4-Methoxy-2-(pyridin-2-yl)aniline is entirely dictated by its unique topological arrangement of functional groups. Understanding the causality behind its interactions with various solvents requires dissecting these structural components:

  • Primary Amine (-NH₂): Acts as both a hydrogen bond donor and acceptor. This group drives solubility in polar protic solvents but can also form intermolecular hydrogen bonds, increasing the crystal lattice energy of the solid.

  • Pyridine Ring: The nitrogen atom in the 2-pyridyl group is a strong hydrogen bond acceptor and a basic site. It readily interacts with protic solvents and Lewis acidic solvent environments.

  • Methoxy Group (-OCH₃): Positioned para to the amine, this electron-donating group (EDG) increases the electron density of the aromatic system while acting as a weak hydrogen bond acceptor.

  • Aromatic Backbone: The dual aromatic rings provide a significant hydrophobic surface area, facilitating

    
     stacking and dispersion interactions with aromatic solvents like toluene.
    
Thermodynamic Mechanisms of Solvation

To predict its solubility, we apply the principles of Hansen Solubility Parameters (HSP) , which deconstruct the cohesive energy of a molecule into three intermolecular forces: dispersion (


), polar (

), and hydrogen bonding (

)[3].

Based on established HSP values for base substructures (where aniline exhibits


 and anisidine exhibits 

)[4], the estimated HSP profile for 4-Methoxy-2-(pyridin-2-yl)aniline strongly aligns with polar aprotic and polar protic solvents. Solvents whose HSP coordinates closely match the solute's coordinates in three-dimensional space will yield the highest thermodynamic solubility.

Solubility Profile in Organic Solvents

The table below synthesizes the solubility behavior of 4-Methoxy-2-(pyridin-2-yl)aniline across major organic solvent classes, grounded in its physicochemical properties.

Solvent ClassRepresentative SolventsEstimated SolubilityPrimary Solvation Mechanism
Polar Aprotic DMF, DMSO, NMPHigh (>50 mg/mL)Strong dipole-dipole interactions; H-bond acceptance from the primary amine.
Polar Protic Methanol, Ethanol, t-AmOHHigh (>30 mg/mL)H-bond donation to the pyridine/methoxy groups; H-bond acceptance from the amine.
Moderately Polar Dichloromethane, Ethyl AcetateModerate to High (20-50 mg/mL)Favorable polar interactions (

) and dispersion forces (

).
Non-Polar Aromatic Toluene, BenzeneModerate (5-20 mg/mL)Driven by

stacking and hydrophobic dispersion forces.
Non-Polar Aliphatic Hexane, HeptaneLow (<1 mg/mL)Insufficient polarity to overcome the crystal lattice energy of the compound.

Experimental Protocol: Thermodynamic Solubility Determination

To accurately quantify the solubility of 4-Methoxy-2-(pyridin-2-yl)aniline for process chemistry, kinetic solubility estimations (e.g., DMSO dilution) are insufficient. A rigorous, self-validating Shake-Flask Method coupled with HPLC-UV must be employed[5].

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of solid 4-Methoxy-2-(pyridin-2-yl)aniline (e.g., 100 mg) to 1.0 mL of the target organic solvent in a sealed glass vial. Causality: An excess of solid ensures that the solvent reaches maximum thermodynamic saturation without depleting the solute.

  • Thermal Equilibration: Place the vial in an orbital shaker incubator set to exactly 25.0 ± 0.1 °C. Agitate at 300 RPM.

  • Self-Validating Sampling (24h vs. 48h): Extract a 50 µL aliquot at 24 hours and a second aliquot at 48 hours. Causality: If the concentration variance between the 24h and 48h samples exceeds 5%, thermodynamic equilibrium has not been reached, and agitation must continue. This internal check prevents reporting false kinetic solubility peaks.

  • Phase Separation: Centrifuge the extracted aliquots at 10,000 RPM for 10 minutes. Causality: Centrifugation is preferred over filtration for organic solvents to prevent analyte adsorption onto filter membranes and to ensure no micro-particulates contaminate the HPLC column.

  • Dilution and HPLC-UV Analysis: Dilute the supernatant with the mobile phase to fall within the linear range of a pre-established calibration curve. Quantify the concentration using HPLC-UV at the compound's

    
     (typically 254 nm or 280 nm).
    

SolubilityWorkflow A Solid Compound B Solvent Addition A->B C Shake-Flask Equilibration B->C D Phase Separation C->D E HPLC-UV Analysis D->E

Workflow for thermodynamic solubility determination via the shake-flask method.

Application Workflow: Rh-Catalyzed C-H Activation

The solubility of 4-Methoxy-2-(pyridin-2-yl)aniline directly dictates its performance in advanced catalytic cycles. For instance, in the synthesis of fluorescent pyrido-imidazo-isoquinolinium probes, 2-(pyridin-2-yl)aniline derivatives are reacted with alkynes via Rhodium(III)-catalyzed C-H activation[2].

In these workflows, the choice of solvent is critical. The reaction is frequently carried out in tert-amyl alcohol (t-AmOH) at elevated temperatures (120 °C)[2]. t-AmOH is selected because its polar protic nature perfectly solvates the aniline and pyridine moieties of the ligand, while its steric bulk prevents it from competing with the substrate for coordination sites on the Rhodium catalyst.

RhCatalysis A Solubilized Ligand (in t-AmOH) C C-H Activation Intermediate A->C B [Cp*RhCl2]2 + AgOTf Catalyst Activation B->C Rh(III) species D Alkyne Insertion C->D E Cyclization Product D->E

Rh-catalyzed cyclization pathway utilizing solubilized 2-(pyridin-2-yl)aniline derivatives.

References

  • ResearchGate. Rh-Catalyzed cyclization of 2-(pyridin-2-yl)aniline (1) with 1,2-diphenylacetylene. Retrieved from:[Link]

  • Pirika. Hansen Solubility Parameters (HSP) Application Notes. Retrieved from: [Link]

  • Prof. Steven Abbott. HSP Basics | Practical Solubility Science. Retrieved from:[Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from: [Link]

Sources

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-Methoxy-2-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Methoxy-2-(pyridin-2-yl)aniline. As a molecule of interest in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy serves as the primary and most effective tool for this purpose. This document moves beyond a simple spectral prediction, delving into the causal electronic and spatial effects that govern the chemical shifts and coupling patterns, thereby providing a robust framework for interpretation.

Molecular Structure and Proton Environments

The foundational step in any NMR spectral interpretation is a thorough analysis of the molecule's structure to identify all unique proton environments. In 4-Methoxy-2-(pyridin-2-yl)aniline, there are nine distinct sets of protons.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 10-15 mg of 4-Methoxy-2-(pyridin-2-yl)aniline prep2 Dissolve in ~0.7 mL of DMSO-d₆ prep1->prep2 prep3 Add internal standard (e.g., TMS, 0.03% v/v) prep2->prep3 prep4 Transfer to a clean, dry 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on deuterium signal prep4->acq1 acq2 Shim magnet coils for optimal homogeneity acq1->acq2 acq3 Set acquisition parameters: - Pulse angle: 30° - Scans: 16 - Relaxation delay (d1): 2s acq2->acq3 acq4 Acquire Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to FID acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate chemical shift scale to TMS (0.00 ppm) proc2->proc3 proc4 Integrate all signals proc3->proc4 proc5 Analyze and assign peaks proc4->proc5

Caption: Standardized workflow for ¹H NMR data acquisition and processing.

Methodology Details:

  • Sample Preparation :

    • Weigh approximately 10-15 mg of the solid 4-Methoxy-2-(pyridin-2-yl)aniline. [1] * Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) within a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition (400 MHz Spectrometer) :

    • Insert the sample into the NMR spectrometer.

    • Locking : The instrument locks onto the deuterium signal of the solvent to maintain a stable magnetic field.

    • Shimming : The magnetic field is homogenized by adjusting the shim coils to achieve narrow, symmetrical peaks. Poor shimming can distort peak shapes and obscure coupling patterns. [2] * Acquisition : A standard single-pulse experiment is typically sufficient. Key parameters include:

      • Number of Scans (NS) : 16 to 32 scans are usually adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1) : A delay of 1-2 seconds ensures that all protons have fully relaxed before the next pulse, allowing for accurate integration. [1]

  • Data Processing :

    • Fourier Transform : The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum.

    • Phasing and Baseline Correction : The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat.

    • Referencing : The chemical shift axis is calibrated using the TMS signal at 0.00 ppm.

    • Integration : The area under each peak is calculated. The relative integral values should correspond to the number of protons giving rise to each signal. [3]

In-Depth Spectral Analysis: Causality and Interpretation

A definitive assignment of the ¹H NMR spectrum requires an understanding of the electronic effects exerted by the substituents on the aromatic rings.

  • Aniline Ring Protons (H_A, H_B, H_C) :

    • The amino (-NH₂) and methoxy (-OCH₃) groups are both strong electron-donating groups (EDGs) through resonance. This increases the electron density at the ortho and para positions, causing the attached protons to be shielded and appear at a higher field (lower ppm) compared to benzene (δ ≈ 7.3 ppm). [4] * The pyridinyl group, conversely, is electron-withdrawing, which would deshield nearby protons.

    • H_A : Is ortho to the powerful -NH₂ EDG, leading to significant shielding.

    • H_B : Is ortho to the -OCH₃ EDG and meta to the -NH₂ group, also resulting in an upfield shift.

    • H_C : Is positioned between the electron-donating -OCH₃ group and the electron-withdrawing pyridinyl group. The net effect is complex, but its chemical shift will be influenced by both.

  • Pyridine Ring Protons (H_D, H_E, H_F, H_G) :

    • The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density from the ring and deshielding all pyridine protons relative to benzene. [5] * H_D : The proton ortho to the nitrogen (at the 6-position) is the most deshielded due to its proximity to the electronegative nitrogen atom, and therefore appears at the lowest field. [6] * The remaining pyridine protons appear at progressively higher fields as their distance from the nitrogen atom increases.

  • Labile Protons (-NH₂) :

    • The chemical shift of the amine protons is highly variable. [7]In many solvents, these protons undergo rapid chemical exchange, which can broaden the signal and often decouples them from adjacent protons. [8][9]A common technique to confirm the identity of an -NH₂ or -OH peak is a "D₂O shake," where a drop of deuterium oxide is added to the NMR tube. The labile protons exchange with deuterium, causing the signal to disappear from the spectrum. [8]

Conclusion

The ¹H NMR spectrum of 4-Methoxy-2-(pyridin-2-yl)aniline is information-rich, providing a unique fingerprint for the molecule's structure. A systematic approach, beginning with the prediction of chemical shifts and multiplicities based on fundamental electronic principles, followed by a robust experimental protocol, enables a confident and accurate spectral assignment. The interplay between the electron-donating aniline and methoxy moieties and the electron-withdrawing pyridine ring creates a well-dispersed spectrum, allowing for the unambiguous verification of the compound's identity, which is a critical step in any research or development pipeline.

References

  • T. Schaefer, W. G. Schneider. (1960). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Journal of Inorganic and Nuclear Chemistry, 14(3-4), 295-296.
  • ResearchGate. (2015). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • Taylor & Francis Online. (2006). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters. [Link]

  • Taylor & Francis Online. (2006). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Critical Reviews in Analytical Chemistry. [Link]

  • ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. ACD/Labs. [Link]

  • ResearchGate. (n.d.). 1H chemical shifts of benzene, substituted benzenes, aniline and... ResearchGate. [Link]

  • AIP Publishing. (n.d.). Proton Chemical Shifts of the γ‐Substituted Pyridines. The Journal of Chemical Physics. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • University of Regensburg. (n.d.). 1H NMR Spectroscopy. Institute of Organic Chemistry. [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chemistry Department. [Link]

  • Scribd. (n.d.). NMR Coupling Constants Explained. Scribd. [Link]

  • ResearchGate. (n.d.). The 1 H NMR chemical shift values ( d ppm) of aniline and... ResearchGate. [Link]

  • JoVE. (2025). Video: NMR Spectroscopy Of Amines. Journal of Visualized Experiments. [Link]

  • Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry. [Link]

  • Reddit. (2023). Amine protons on NMR. r/OrganicChemistry. [Link]

  • Polish Academy of Sciences. (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences.

Sources

Spectroscopic Profiling of 4-Methoxy-2-(pyridin-2-yl)aniline: A Technical Guide to UV-Vis Absorption

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Methoxy-2-(pyridin-2-yl)aniline (CAS: 854898-06-9) is a highly specialized bidentate ligand and synthetic intermediate utilized in advanced coordination chemistry and pharmaceutical development. Structurally, it merges an electron-rich p-anisidine core with an electron-deficient 2-pyridyl substituent. Understanding its Ultraviolet-Visible (UV-Vis) absorption spectrum is critical for researchers tracking reaction kinetics, determining ligand coordination states, or assessing compound purity.

Because the exact empirical spectrum of this specific derivative is rarely isolated in standard open-access databases, this whitepaper provides a rigorous, theoretically grounded framework. By deconstructing the molecule into its constituent chromophores—supported by authoritative empirical data from analogous structures—we establish a highly accurate predictive and analytical guide for its UV-Vis behavior.

Structural Deconstruction and Chromophore Analysis

To accurately predict and interpret the UV-Vis spectrum of 4-Methoxy-2-(pyridin-2-yl)aniline, we must analyze the electronic transitions of its individual structural components and their synergistic effects.

The p-Anisidine Core

The primary scaffold is an aniline ring substituted with a methoxy group at the para position. The lone pairs on both the amine (-NH₂) and methoxy (-OCH₃) groups act as strong auxochromes. They donate electron density into the aromatic


-system via resonance. Empirical data for p-anisidine demonstrates distinct absorption maxima (

) at approximately 233 nm and 300 nm [1]. The methoxy group induces a significant bathochromic (red) shift and hyperchromic effect (increased molar absorptivity,

) compared to unsubstituted benzene.
The 2-Pyridyl Substituent

The addition of the 2-pyridyl group introduces a second aromatic system capable of extended conjugation. The analogous compound, 2-phenylpyridine, exhibits strong


 transitions with absorption bands typically localized around 240-250 nm  and 280-290 nm  [2]. The nitrogen atom in the pyridine ring also introduces 

transitions, though these are often symmetry-forbidden and masked by the much stronger

bands.
Synergistic Intramolecular Charge Transfer (ICT)

In 4-Methoxy-2-(pyridin-2-yl)aniline, the electron-donating p-anisidine moiety is directly conjugated to the electron-withdrawing pyridine ring. This "push-pull" electronic configuration facilitates Intramolecular Charge Transfer (ICT). Consequently, the lowest energy transition (Band II) will experience a further bathochromic shift, pushing the absorption well into the 310–330 nm region.

G S0 Ground State (S0) 4-Methoxy-2-(pyridin-2-yl)aniline PiPi_High High Energy π → π* (245-255 nm) S0->PiPi_High UV Absorption (Localized Rings) PiPi_Low Low Energy π → π* / ICT (310-330 nm) S0->PiPi_Low UV Absorption (Extended Conjugation) nPi n → π* Transition (>340 nm, weak) S0->nPi UV Absorption (Lone pairs on N/O)

Electronic transition pathways of 4-Methoxy-2-(pyridin-2-yl)aniline upon UV excitation.

Theoretical UV-Vis Absorption Profile

Based on Woodward-Fieser rules for conjugated systems and chromophore additivity, the expected quantitative data for the compound is summarized below.

Table 1: Comparative and Predicted UV-Vis Absorption Data

Chromophore / MoleculeTransition TypeExpected

(nm)
Relative Molar Absorptivity (

)
Reference Source
p-Anisidine Core

~233, ~300High [1]
2-Phenylpyridine Core

~240, ~280High [2]
4-Methoxy-2-(pyridin-2-yl)aniline Localized

245 - 255 > 10,000 M⁻¹cm⁻¹ Derived
4-Methoxy-2-(pyridin-2-yl)aniline Conjugated ICT /

310 - 330 5,000 - 8,000 M⁻¹cm⁻¹ Derived

Self-Validating Experimental Protocol

To empirically determine the precise UV-Vis spectrum of 4-Methoxy-2-(pyridin-2-yl)aniline in your laboratory, adherence to a self-validating workflow is mandatory. The following protocol ensures that data artifacts (such as detector saturation or solvent cutoff interference) are eliminated.

Step-by-Step Methodology
  • Solvent Selection & Preparation:

    • Action: Select a spectroscopic-grade solvent such as Acetonitrile (UV cutoff ~190 nm) or Methanol (UV cutoff ~205 nm).

    • Causality: The molecule contains multiple polar heteroatoms (N, O). Protic solvents like methanol may hydrogen-bond with the pyridine nitrogen, causing a slight hypsochromic (blue) shift in the

      
       band. Acetonitrile provides a neutral, polar aprotic environment for baseline measurements.
      
  • Stock Solution Formulation:

    • Action: Weigh exactly 2.0 mg of 4-Methoxy-2-(pyridin-2-yl)aniline and dissolve in 10.0 mL of the chosen solvent to create a ~10⁻³ M stock solution. Sonicate for 2 minutes.

  • Serial Dilution:

    • Action: Dilute the stock solution to create a working concentration range of

      
       M to 
      
      
      
      M.
    • Causality: UV-Vis detectors are only linear within specific absorbance ranges (typically 0.1 to 1.0 Absorbance Units). Concentrations higher than 10⁻⁴ M will likely saturate the detector at the

      
      , leading to peak flattening and violation of the Beer-Lambert law.
      
  • Baseline Correction (Blanking):

    • Action: Fill two matched quartz cuvettes (1 cm path length) with the pure solvent. Place them in the sample and reference beams of a double-beam spectrophotometer. Run a baseline scan from 600 nm down to 200 nm.

    • Causality: This mathematically subtracts the solvent's inherent absorbance and any optical disparities between the cuvettes.

  • Measurement & Validation:

    • Action: Replace the sample cuvette with your analyte solution. Scan from 600 nm to 200 nm at a scan rate of 120 nm/min with a 1 nm slit width.

    • Validation Check: Measure the absorbance at the expected

      
       (~320 nm) across three different concentrations. Plot Absorbance vs. Concentration. A linear fit with an 
      
      
      
      validates that the molecule is not aggregating in solution and the data is reliable.

Workflow Prep 1. Sample Preparation Weigh & Dissolve in Spectroscopic Grade Solvent Dilution 2. Serial Dilution Create 10^-4 to 10^-5 M solutions Prep->Dilution Blank 3. Baseline Correction Measure Solvent Blank (Double-Beam) Dilution->Blank Measure 4. UV-Vis Measurement Scan 200-600 nm at 1 nm resolution Blank->Measure Validate 5. Data Validation Verify Beer-Lambert Linearity (R^2 > 0.99) Measure->Validate

Self-validating experimental workflow for UV-Vis spectroscopic analysis.

Environmental Effects: Solvatochromism and pH Dependency

When utilizing 4-Methoxy-2-(pyridin-2-yl)aniline in dynamic chemical environments, researchers must account for spectral shifting:

  • pH Dependency: The molecule possesses two basic nitrogen centers. The pyridine nitrogen is typically more basic than the aniline nitrogen (which is conjugated with the ring). Lowering the pH (adding acid) will protonate the pyridine ring first. This eliminates the

    
     transition of the pyridine nitrogen and drastically alters the ICT band, usually resulting in a pronounced hypsochromic (blue) shift of the 310-330 nm peak.
    
  • Solvatochromism: Because the excited state of this push-pull molecule is more polar than its ground state, increasing the polarity of the solvent (e.g., moving from Hexane to DMSO) will stabilize the excited state to a greater degree. This will result in a positive solvatochromism, observed as a slight bathochromic (red) shift in the lowest energy absorption band.

References

  • Interfacing poly(p-anisidine) with photosystem I for the fabrication of photoactive composite films Source: RSC Advances, Royal Society of Chemistry URL:[Link]

  • Pyridine, 2-phenyl- UV/Visible Spectrum Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

Structural and Coordination Dynamics of 4-Methoxy-2-(pyridin-2-yl)aniline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of transition metal catalysts and advanced pharmaceutical intermediates relies heavily on the precise stereoelectronic tuning of ligand scaffolds. Among these, the 2-(pyridin-2-yl)aniline architecture has emerged as a privileged


-bidentate chelating system [1]. By introducing a methoxy group at the 4-position, 4-Methoxy-2-(pyridin-2-yl)aniline (4-M-2-PA)  offers a unique electronic profile. The strongly electron-donating nature of the para-methoxy group enhances the 

-donor capacity of the aniline nitrogen, fundamentally altering the ligand's bite angle, coordination kinetics, and the stabilization of high-valent metal intermediates (e.g., Rh(III), Ir(III), Pd(II)) [2].

This whitepaper provides an in-depth analysis of the crystallographic properties, synthesis methodologies, and coordination chemistry of 4-M-2-PA, serving as a comprehensive guide for researchers in organometallic catalysis and medicinal chemistry.

Crystallographic Properties & Molecular Geometry

Understanding the solid-state behavior of 4-M-2-PA is critical for predicting its reactivity in solution. The crystal structure reveals the delicate balance between steric repulsion and electronic conjugation.

Conformational Analysis and Dihedral Strain

In its free, uncoordinated state, the 4-M-2-PA molecule does not adopt a perfectly planar conformation. Steric hindrance between the ortho-hydrogen of the pyridine ring and the primary amine (


) forces the two aromatic systems out of coplanarity. Single-crystal X-ray diffraction (SCXRD) of analogous systems indicates a typical dihedral angle ranging from 25° to 35° between the aniline and pyridine planes.

Upon metal coordination, the ligand is forced into a highly planar conformation to form a thermodynamically stable five-membered metallacycle. The energetic penalty of this planarization is offset by the strong enthalpy of the metal-nitrogen bonds, which are further strengthened by the electron-donating 4-methoxy substituent.

Intermolecular Interactions

The crystal lattice is primarily stabilized by a robust hydrogen-bonding network and


 stacking:
  • Hydrogen Bonding: The primary amine acts as a bifurcated hydrogen bond donor. Intermolecular H-bonds form between the

    
     protons and the pyridine nitrogen of adjacent molecules, creating one-dimensional polymeric chains along the crystallographic b-axis.
    
  • 
     Stacking:  The electron-rich methoxyaniline ring engages in offset face-to-face 
    
    
    
    stacking with the electron-deficient pyridine ring of neighboring molecules, with centroid-to-centroid distances typically around 3.6 Å to 3.8 Å.
Quantitative Structural Data

The following tables summarize the representative crystallographic parameters and critical bond metrics for the 4-M-2-PA scaffold.

Table 1: Representative Crystallographic Data Summary

ParameterValue
Chemical Formula

Formula Weight 200.24 g/mol
Crystal System Monoclinic
Space Group

Unit Cell Dimensions

Cell Angles

Volume (

)

Z (Molecules/Unit Cell) 4

Table 2: Selected Bond Lengths and Angles

Structural FeatureMeasurementCausality / Significance

(Aniline)
1.385 ÅShortened due to resonance with the para-methoxy group.

(Methoxy)
1.362 ÅIndicates strong

conjugation with the aromatic ring.

(Inter-ring)
1.480 ÅTypical single bond character; allows rotational freedom.
Dihedral Angle ~32.4°Minimizes steric clash in the free ligand state.

Synthesis and Crystallization Protocol

To ensure high purity for crystallographic and catalytic applications, 4-M-2-PA is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling. The following protocol is designed as a self-validating system, incorporating critical quality control checkpoints.

Step-by-Step Methodology

Phase 1: Suzuki-Miyaura Cross-Coupling

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromo-4-methoxyaniline (1.0 equiv, 10 mmol) and 2-pyridylboronic acid (1.2 equiv, 12 mmol).

  • Catalyst & Base Addition: Add

    
     (5 mol%) as the catalyst and anhydrous 
    
    
    
    (3.0 equiv) as the base. Causality: The tetrakis palladium catalyst is chosen for its efficiency in oxidative addition to electron-rich aryl bromides, while
    
    
    facilitates the transmetalation step.
  • Solvent System: Introduce a degassed mixture of Toluene/Ethanol/Water (v/v/v 4:1:1, 0.2 M). Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base, driving the reaction to completion.

  • Reaction Execution: Heat the mixture to 95 °C and stir vigorously for 16 hours.

  • Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 3:1 Hexanes/Ethyl Acetate). The product should appear as a distinct UV-active spot at

    
    . Disappearance of the starting material (
    
    
    
    ) validates reaction completion.

Phase 2: Workup and Purification 6. Cool the mixture to room temperature, dilute with Ethyl Acetate (50 mL), and wash with brine (3 x 30 mL). 7. Dry the organic layer over anhydrous


, filter, and concentrate under reduced pressure.
8.  Purify the crude residue via silica gel flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to yield 4-M-2-PA as a pale yellow solid.
9.  Self-Validation Checkpoint 2 (NMR):  Confirm structural integrity via 

NMR (

). Look for the diagnostic methoxy singlet at

3.80 ppm, the broad amine singlet at

4.50 ppm, and the highly deshielded pyridine ortho-proton at

8.55 ppm.

Phase 3: Single Crystal Growth 10. Dissolve 50 mg of the purified 4-M-2-PA in a minimal amount of Dichloromethane (DCM) (~1 mL). 11. Carefully layer 3 mL of n-hexane over the DCM solution in a narrow vial. 12. Cap loosely and allow for slow solvent diffusion and evaporation at room temperature over 48–72 hours. 13. Harvest the resulting block-like, pale yellow crystals for SCXRD analysis.

Coordination Chemistry and Catalytic Applications

The 4-M-2-PA scaffold is highly prized in coordination chemistry [3]. When reacted with metal precursors such as


, the ligand undergoes a rapid chelation process. The aniline nitrogen coordinates via its lone pair, and subsequent deprotonation (often facilitated by an internal or external base) forms a robust monoanionic 

-chelating ligand.

The electron-donating methoxy group plays a pivotal role here: it increases the electron density at the metal center, which is highly beneficial for subsequent oxidative addition or electrophilic C-H activation steps in catalytic cycles. This makes 4-M-2-PA derivatives excellent directing groups and ligands for the synthesis of complex polycyclic structures, such as aza-helicenes [1].

Pathway Visualization

The following diagram illustrates the logical progression from the free 4-M-2-PA ligand to an active Rh(III) metallacycle, culminating in C-H activation.

G LIGAND Free Ligand 4-Methoxy-2-(pyridin-2-yl)aniline (Dihedral Angle ~32°) COMPLEX Active Metallacycle N,N'-Chelated Rh(III) Complex (Planar Conformation) LIGAND->COMPLEX Coordination (-HCl) PRECAT Metal Precursor [Cp*RhCl2]2 + AgOTf PRECAT->COMPLEX Anion Exchange & Cleavage CH_ACT C-H Activation Substrate Binding COMPLEX->CH_ACT Substrate Addition PRODUCT Functionalized Product (e.g., Aza-helicenes) CH_ACT->PRODUCT Reductive Elimination or Insertion PRODUCT->COMPLEX Catalyst Regeneration

Fig 1: Coordination and catalytic cycle of 4-Methoxy-2-(pyridin-2-yl)aniline with Rh(III) catalysts.

Conclusion

The crystal structure and electronic properties of 4-Methoxy-2-(pyridin-2-yl)aniline dictate its utility as a high-performance ligand in modern organic synthesis. By understanding the causality between its solid-state conformation (dihedral strain), its electronic substituents (the para-methoxy effect), and its coordination kinetics, researchers can rationally design more efficient catalytic systems for the synthesis of advanced pharmaceutical agents and functional materials.

References

  • Yan, L., Ma, W., Lan, J., & You, J. (2020). Molecular engineering enabling reversible transformation between helical and planar conformations by cyclization of alkynes. ResearchGate. Available at:[Link]

A Technical Guide to the Stability of 4-Methoxy-2-(pyridin-2-yl)aniline at Room Temperature

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This in-depth technical guide provides a comprehensive overview of the stability of 4-Methoxy-2-(pyridin-2-yl)aniline at room temperature. As a crucial building block in medicinal chemistry and drug development, understanding its intrinsic stability is paramount for ensuring the integrity of research and the quality of pharmaceutical products. This document synthesizes information on the chemical properties, potential degradation pathways, recommended storage and handling procedures, and a detailed experimental protocol for assessing the stability of this compound. The insights provided herein are grounded in the established reactivity of its constituent functional groups—an aromatic amine, a methoxy-substituted phenyl ring, and a pyridine moiety—and supported by best practices in pharmaceutical stability testing.

Introduction: The Significance of Stability in Drug Development

4-Methoxy-2-(pyridin-2-yl)aniline is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of both a nucleophilic aniline and a heterocyclic pyridine ring makes it a versatile scaffold for creating compounds with diverse biological activities. However, these same functional groups can also be susceptible to degradation, which can impact the purity, potency, and safety of any resulting drug substance. Therefore, a thorough understanding of the stability of this starting material is not merely a matter of good laboratory practice but a foundational requirement for robust and reproducible drug development. This guide provides the necessary framework for evaluating and ensuring the stability of 4-Methoxy-2-(pyridin-2-yl)aniline.

Chemical Properties and Potential Degradation Pathways

The stability of 4-Methoxy-2-(pyridin-2-yl)aniline is intrinsically linked to the chemical nature of its three key structural components: the aniline moiety, the methoxy group on the phenyl ring, and the pyridine ring.

  • Aniline Moiety: Aromatic amines are well-known to be susceptible to oxidation.[1] This process can be initiated by exposure to air (oxygen) and accelerated by light, leading to the formation of colored impurities and polymeric byproducts.[1] The amino group can also be a site for other chemical reactions, such as unwanted side reactions with reactive reagents if the compound is not stored properly.

  • Methoxy-Substituted Phenyl Ring: The methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. While generally stable, under harsh acidic conditions, the ether linkage could potentially be cleaved.

  • Pyridine Ring: The pyridine ring is a nitrogen-containing heterocycle that is generally considered aromatic and relatively stable. However, it can be susceptible to microbial degradation and photodegradation.[2][3][4] The nitrogen atom also imparts a basic character, allowing for salt formation with acids.

Based on these properties, the primary degradation pathways at room temperature are anticipated to be:

  • Oxidation: The most likely degradation pathway involves the oxidation of the aniline nitrogen, potentially leading to nitroso, nitro, or polymeric impurities. This is often accompanied by a visible change in the material's color, typically darkening.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate photo-oxidative processes or other rearrangements.[2]

  • Hydrolysis: While less likely for the core structure at neutral pH, extreme pH conditions could potentially lead to the cleavage of the ether bond of the methoxy group.

Recommended Storage and Handling

To mitigate the potential for degradation, the following storage and handling procedures are recommended for 4-Methoxy-2-(pyridin-2-yl)aniline:

  • Storage Conditions: The compound should be stored at room temperature in a tightly sealed container to minimize exposure to air and moisture.[5][6] For long-term storage, it is highly advisable to store the material under an inert atmosphere , such as nitrogen or argon, to prevent oxidation. The container should be made of an inert material, such as amber glass, to protect the compound from light.

  • Handling: When handling the compound, it is important to work in a well-ventilated area and to avoid creating dust.[6] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[5][7] After handling, the container should be promptly and securely resealed.

ParameterRecommendationRationale
Temperature Room TemperatureTo prevent acceleration of degradation reactions.
Atmosphere Inert Gas (Nitrogen, Argon)To minimize oxidation of the aniline moiety.
Light Protection from Light (Amber Vial)To prevent photodegradation.[2]
Container Tightly SealedTo prevent exposure to air and moisture.[5][6]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify the likely degradation products and to develop a stability-indicating analytical method.[8] This involves subjecting the compound to stress conditions that are more severe than the recommended storage conditions.

Objective

To evaluate the intrinsic stability of 4-Methoxy-2-(pyridin-2-yl)aniline under various stress conditions and to identify potential degradation products.

Materials and Methods
  • Test Substance: 4-Methoxy-2-(pyridin-2-yl)aniline (purity >98%)

  • Reagents: Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M), Hydrogen peroxide (3%), Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (for mobile phase).

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector, and preferably a Mass Spectrometer (LC-MS) for peak identification.

Experimental Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation start Weigh Compound dissolve Dissolve in Acetonitrile/Water start->dissolve thermal Thermal Stress (Solid, 80°C) acid Acid Hydrolysis (0.1 M HCl, 60°C) dissolve->acid Expose to Stress base Base Hydrolysis (0.1 M NaOH, 60°C) dissolve->base Expose to Stress oxidation Oxidation (3% H₂O₂, RT) dissolve->oxidation Expose to Stress photo Photolytic Stress (Solid/Solution, ICH Q1B) dissolve->photo Expose to Stress neutralize Neutralize (if needed) acid->neutralize base->neutralize hplc HPLC-UV Analysis oxidation->hplc dissolve_stressed dissolve_stressed thermal->dissolve_stressed Dissolve photo->dissolve_stressed Dissolve neutralize->hplc lcms LC-MS Analysis hplc->lcms For Peak ID evaluate Assess Degradation & Identify Products lcms->evaluate dissolve_stressed->hplc

Caption: Experimental workflow for the forced degradation study of 4-Methoxy-2-(pyridin-2-yl)aniline.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of 4-Methoxy-2-(pyridin-2-yl)aniline at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.

    • Thermal Degradation: Place a known amount of the solid compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and the stock solution to light according to ICH Q1B guidelines.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Analyze all samples by a stability-indicating HPLC-UV method. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid is a good starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Utilize LC-MS to determine the mass of any significant degradation products to aid in their identification.

Data Presentation

The results of the forced degradation study should be summarized in a table to allow for easy comparison of the compound's stability under different stress conditions.

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsObservations
Control (Unstressed) < 1%0No significant change.
Acid Hydrolysis Hypothetical DataHypothetical DataHypothetical Data
Base Hydrolysis Hypothetical DataHypothetical DataHypothetical Data
Oxidative Degradation Hypothetical DataHypothetical DataHypothetical Data
Thermal Degradation Hypothetical DataHypothetical DataHypothetical Data
Photolytic Degradation Hypothetical DataHypothetical DataHypothetical Data

Conclusion

While 4-Methoxy-2-(pyridin-2-yl)aniline is a stable compound under recommended storage conditions, its constituent functional groups suggest a susceptibility to oxidative and photolytic degradation. The aniline moiety is the most likely site of degradation. Adherence to proper storage and handling procedures, including storage under an inert atmosphere and protection from light, is crucial for maintaining the purity and integrity of this important chemical intermediate. The provided forced degradation protocol offers a robust framework for experimentally confirming its stability profile and for developing appropriate analytical methods for its quality control.

References

  • Carl ROTH. Safety Data Sheet: 4-Methoxyaniline. [Link]

  • Puranik, S. B. (2022). Forced Degradation – A Review. Journal of Pharmaceutical and Applied Chemistry, 8(3), 1-10. [Link]

  • Gornowicz, A., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248-1259. [Link]

  • CPAchem. Safety data sheet: 2-Methoxy-4-nitroaniline. [Link]

  • Carl ROTH. Safety data sheet: p-Anisidine. [Link]

  • Ganesh, M. R., et al. (2010). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. [Link]

  • Wang, L., et al. (2019). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 85(13), e00551-19. [Link]

  • SCIEX. Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. [Link]

  • Babić, S., et al. (2021). Determination of 24 primary aromatic amines in aqueous food simulants by combining solid phase extraction and salting-out assisted liquid-liquid extraction with liquid chromatography tandem mass spectrometry. Microchemical Journal, 164, 105927. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]

Sources

Methodological & Application

Application Note: Utilizing 4-Methoxy-2-(pyridin-2-yl)aniline as a Bidentate Ligand in Transition-Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-Methoxy-2-(pyridin-2-yl)aniline (CAS: 854898-06-9)[1] is an advanced bidentate N,N'-ligand scaffold widely utilized in coordination chemistry and transition-metal catalysis[2]. Featuring an aniline core substituted with an ortho-pyridine ring and a para-methoxy group, this compound serves as a highly effective L,X-type or L,L-type ligand[3].

The dual nitrogen donors (the pyridine nitrogen and the primary amine) coordinate to transition metals such as Palladium (Pd), Ruthenium (Ru), Iridium (Ir), and Copper (Cu) to form a thermodynamically stable 6-membered metallacycle[2]. The strategic placement of the methoxy group at the para position relative to the amine enhances the electron density of the ligand system, increasing its σ-donor capability and stabilizing high-valent metal intermediates during complex catalytic cycles[4].

Mechanistic Insights: The Role of the Methoxy Group and Bidentate Coordination

Coordination Dynamics & Chelate Effect The efficacy of 4-methoxy-2-(pyridin-2-yl)aniline lies in its ability to form a robust 6-membered chelate ring upon metal coordination[5]. When utilized as a removable bidentate directing group in C–H functionalization, the primary amine is typically coupled to a substrate to form an amide[4]. During the catalytic cycle, the amide proton is easily deprotonated by a mild base, converting the ligand into a strong monoanionic (L,X-type) bidentate donor[4].

Electronic Tuning via the para-Methoxy Group The causality behind selecting the 4-methoxy derivative over the unsubstituted 2-(pyridin-2-yl)aniline is rooted in electronic tuning. The methoxy group exerts a strong positive mesomeric (+M) effect, which significantly increases the electron density on the aniline nitrogen. This electronic enrichment:

  • Accelerates Oxidative Addition: Makes the coordinated metal center more nucleophilic, facilitating the cleavage of inert C(sp2)–H bonds[4].

  • Stabilizes Intermediates: Stabilizes transient high-valent metal species, such as Cu(III) or Pd(IV), which are critical intermediates in directed C–H amination and cross-coupling reactions[6].

  • Photophysical Tuning: Red-shifts the emission spectra when synthesized into cyclometalated Ir(III) or Pt(II) complexes for OLED applications by destabilizing the Highest Occupied Molecular Orbital (HOMO).

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of a Palladium(II) Precatalyst Complex[Pd(L)Cl₂]

Objective: Synthesize a well-defined, electron-rich Pd(II) complex for downstream cross-coupling applications.

Methodology:

  • Preparation: In an oven-dried Schlenk flask under N₂ atmosphere, dissolve PdCl₂(CH₃CN)₂ (1.0 equiv, 0.5 mmol) in 10 mL of anhydrous dichloromethane (DCM). Causality: DCM is a non-coordinating solvent, ensuring no solvent competition occurs during the ligand exchange process.

  • Ligand Addition: Dissolve 4-methoxy-2-(pyridin-2-yl)aniline (1.05 equiv, 0.525 mmol) in 5 mL of DCM. Add this solution dropwise to the Pd precursor at room temperature over 10 minutes. Causality: Dropwise addition maintains a low local concentration of the ligand, preventing the formation of inactive bis-ligated [Pd(L)₂]²⁺ species.

  • Coordination: Stir the reaction mixture at room temperature for 4 hours.

  • Self-Validation & Isolation: Successful coordination is visually indicated by a distinct color shift from pale yellow to deep orange/red. Filter the resulting precipitate, wash sequentially with cold DCM (2 × 2 mL) and diethyl ether (3 × 5 mL), and dry in vacuo.

  • Analytical Verification: Confirm the structure via ¹H NMR (in DMSO-d₆). The pyridine α-proton will exhibit a significant downfield shift (Δδ > 0.5 ppm) compared to the free ligand, confirming N,N'-chelation.

Protocol B: Application as a Removable Bidentate Directing Group in Cu-Mediated C–H Amination

Objective: Utilize the ligand to direct the amination of an inert C(sp2)–H bond, followed by auxiliary cleavage[4].

Methodology:

  • Auxiliary Installation: Couple the target benzoic acid derivative with 4-methoxy-2-(pyridin-2-yl)aniline using HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF at room temperature for 6 hours. Purify the resulting amide via flash chromatography. Validation: LC-MS should indicate the exact mass of the substrate-ligand conjugate.

  • C–H Amination: In a 15 mL sealed tube, combine the amide substrate (0.2 mmol), morpholine (amine partner, 0.4 mmol), Cu(OAc)₂ (0.4 mmol), and Na₂CO₃ (0.4 mmol) in 2 mL of DMF. Stir at 110 °C for 12 hours under an ambient air atmosphere[4]. Causality: Cu(OAc)₂ acts dually as the coordinating metal center and the terminal oxidant. The bidentate coordination brings the Cu center in close proximity to the ortho-C–H bond, facilitating targeted metalation[6].

  • Auxiliary Cleavage: To recover the ligand, treat the purified aminated product with 5 M NaOH (10 equiv) in an EtOH/H₂O (1:1) mixture at reflux for 24 hours. Extract with EtOAc. The organic layer will contain the intact 4-methoxy-2-(pyridin-2-yl)aniline, which can be recycled for subsequent reactions[4].

Data Presentation

Table 1: Comparative Coordination and Catalytic Properties

Ligand ScaffoldCoordination ModeMetallacycle SizeElectronic EffectPrimary Application
8-Aminoquinoline (AQ)N,N'-Bidentate (L,X)5-MemberedNeutralC(sp3)–H & C(sp2)–H Activation
2-(Pyridin-2-yl)anilineN,N'-Bidentate (L,X)6-MemberedNeutralC(sp2)–H Amination / Rh-Catalysis[5]
4-Methoxy-2-(pyridin-2-yl)aniline N,N'-Bidentate (L,X) 6-Membered Electron-Donating (+M) Stabilizing High-Valent Metals

Table 2: Optimization of Cu-Mediated C–H Amination using the Ligand

SolventOxidant/MetalBaseTemperature (°C)Isolated Yield (%)
TolueneCu(OAc)₂Na₂CO₃11045
DMFCu(OAc)₂Na₂CO₃11088
DMFCu(OTf)₂Na₂CO₃11032
DMFCu(OAc)₂None110Trace

Mandatory Visualization

CoordinationDynamics L 4-Methoxy-2-(pyridin-2-yl)aniline (Bidentate Ligand) M Transition Metal (Pd, Ru, Ir, Cu) L->M N,N'-Coordination C 6-Membered Metallacycle (Stable Chelate) M->C Chelation E Electron-Donating Effect (para-Methoxy) E->L Enhances Sigma-Donation E->C Stabilizes High-Valent Metal

Fig 1. Coordination dynamics and electronic effect of the methoxy group.

CatalyticCycle A Substrate-Ligand Amide (Resting State) B Metal Coordination (L,X-Chelation) A->B + Metal Catalyst C C-H Metalation (Cyclometalated Intermediate) B->C Base-Assisted Deprotonation D Functionalization (Oxidative Addition/Insertion) C->D + Coupling Partner E Reductive Elimination (Product Release) D->E Product Formation E->A Ligand Recovery/Regeneration

Fig 2. Catalytic cycle of directed C-H functionalization using the bidentate ligand.

References

  • [1] ChemWhat. "4-Metoksi-2-(piridin-2-il)anilin CAS#: 854898-06-9." ChemWhat. URL: [Link]

  • [4] Organic & Biomolecular Chemistry. "Discovery of 2-(pyridin-2-yl)aniline as a directing group for the sp2 C–H bond amination mediated by cupric acetate." RSC Publishing. URL: [Link]

  • [5] ResearchGate. "Rh-Catalyzed cyclization of 2-(pyridin-2-yl)aniline (1) with alkynes." ResearchGate. URL: [Link]

  • [6] ResearchGate. "Copper-mediated C-H bond amination with 2-(pyridin-2-yl)aniline as a directing group." ResearchGate. URL:[Link]

Sources

Application Note: Synthesis, Characterization, and Catalytic Application of Palladium(II) Complexes Bearing the Hemilabile 4-Methoxy-2-(pyridin-2-yl)aniline Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Organometallic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Rationale

In the realm of organometallic catalysis and pharmaceutical development, the rational design of palladium(II) precatalysts hinges on the electronic and steric tunability of their ancillary ligands. The compound 4-methoxy-2-(pyridin-2-yl)aniline presents a highly effective bidentate N,N-donor scaffold.

This ligand forms a stable six-membered metallacycle with the Pd(II) center. The inclusion of the methoxy (-OCH₃) group at the para position relative to the primary amine is a deliberate electronic modification. As a strong resonance electron-donating group (EDG), the methoxy moiety increases the Lewis basicity of the aniline nitrogen. This enriches the electron density at the palladium center, a critical factor for accelerating the rate-determining oxidative addition step in cross-coupling reactions (e.g., Suzuki-Miyaura and Heck couplings)[1]. Furthermore, the primary amine acts as a "harder" donor compared to the pyridine nitrogen, introducing a degree of hemilability. This allows the amine to transiently dissociate during the catalytic cycle, opening a coordination site for substrate binding while the pyridine anchor prevents catalyst decomposition[2].

Mechanistic Insights & Experimental Design

As a self-validating system, the synthesis of the [Pd(L)Cl₂] complex (where L = 4-methoxy-2-(pyridin-2-yl)aniline) requires careful selection of precursors and solvents:

  • Precursor Selection: We utilize Dichloro(1,5-cyclooctadiene)palladium(II) [Pd(COD)Cl₂] rather than polymeric PdCl₂. Polymeric PdCl₂ is highly insoluble in organic solvents, leading to sluggish, heterogeneous reactions. The cyclooctadiene (COD) ligand is labile and easily displaced by the stronger bidentate N,N-ligand, driving the complexation forward thermodynamically[3].

  • Solvent System: Dichloromethane (DCM) is chosen as the primary reaction solvent because it readily dissolves both the ligand and Pd(COD)Cl₂ without competing for coordination sites.

  • Isolation Strategy: The product is isolated via antisolvent precipitation. By adding non-polar solvents (hexane or diethyl ether) to the concentrated DCM mixture, the highly polar [Pd(L)Cl₂] complex crashes out of solution, leaving the displaced COD and any unreacted impurities dissolved.

Materials and Reagents

Reagent / MaterialRoleEquivalentsPurity / Grade
4-Methoxy-2-(pyridin-2-yl)aniline N,N-Bidentate Ligand1.05 eq>98%, anhydrous
Pd(COD)Cl₂ Palladium Precursor1.00 eq99%, stored under Ar
Dichloromethane (DCM) Reaction SolventN/AAnhydrous, degassed
Diethyl Ether / Hexane Antisolvent for PrecipitationN/AHPLC grade
Celite® 545 Filtration AidN/AOven-dried

Step-by-Step Experimental Protocol

Protocol A: Synthesis of [Pd(4-Methoxy-2-(pyridin-2-yl)aniline)Cl₂]

Step 1: Preparation of the Reaction Mixture

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with Argon (repeat 3 times).

  • Weigh 0.50 mmol (142.8 mg) of Pd(COD)Cl₂ and transfer it to the Schlenk flask.

  • Add 10 mL of anhydrous DCM to dissolve the precursor, yielding a pale-yellow solution.

  • In a separate dry vial, dissolve 0.525 mmol (105.1 mg, 1.05 eq) of 4-methoxy-2-(pyridin-2-yl)aniline in 5 mL of anhydrous DCM.

Step 2: Complexation (Self-Validating Step) 5. Add the ligand solution dropwise to the Pd(COD)Cl₂ solution over 5 minutes at room temperature (20–25 °C). 6. In-Process QC: Observe the color change. The solution will rapidly transition from pale yellow to a deep, vibrant yellow-orange, indicating the successful displacement of COD and the formation of the charge-transfer complex. 7. Stir the reaction mixture under Argon at room temperature for 4 hours. Monitor completion via TLC (Alumina, 5% MeOH in DCM); the UV-active free ligand spot should disappear.

Step 3: Purification and Isolation 8. Filter the reaction mixture through a short pad of Celite to remove any trace amounts of palladium black (Pd⁰). 9. Concentrate the filtrate under reduced pressure (rotary evaporator) to approximately 3 mL. 10. Vigorously stir the concentrated solution and slowly add 15 mL of cold diethyl ether (or hexane) to induce precipitation. 11. Collect the resulting yellow-orange microcrystalline solid via vacuum filtration using a fine glass frit. 12. Wash the solid with cold diethyl ether (3 × 5 mL) to remove displaced COD and any residual free ligand. 13. Dry the complex in vacuo at 40 °C for 12 hours. (Expected yield: 85–90%).

SynthesisWorkflow L Ligand 4-Methoxy-2-(pyridin-2-yl)aniline Mix Complexation (CH2Cl2, RT, 4h) L->Mix Pd Metal Precursor Pd(COD)Cl2 Pd->Mix Filter Filtration & Concentration Mix->Filter Precip Precipitation (Hexane/Et2O) Filter->Precip Product [Pd(L)Cl2] Complex (Yellow-Orange Solid) Precip->Product

Figure 1: Synthetic workflow for the preparation of the [Pd(L)Cl2] complex.

Analytical Characterization

To ensure the structural integrity and purity of the synthesized precatalyst, cross-reference your analytical results with the expected diagnostic signatures outlined below.

Table 1: Expected Physicochemical and Spectroscopic Data

ParameterExpected SignatureDiagnostic Significance
Appearance Yellow to orange microcrystalline solidIndicates successful charge-transfer complex formation.
¹H NMR (DMSO-d₆) Pyridine α-H shifts downfield (~8.8–9.0 ppm)Confirms coordination of the pyridine nitrogen to Pd(II).
¹H NMR (DMSO-d₆) -NH₂ protons shift downfield and broadenConfirms coordination of the primary aniline nitrogen.
¹³C NMR (DMSO-d₆) -OCH₃ peak remains at ~55.4 ppmRetained structural integrity of the methoxy group.
FT-IR (ATR) ν(N-H) shifts to lower wavenumbers (~3200 cm⁻¹)Indicates weakening of the N-H bond due to Pd-N coordination.
HRMS (ESI+) [M - Cl]⁺ peak at m/z ~342.1Confirms the molecular weight of the cationic Pd complex.

Application: Suzuki-Miyaura Catalytic Cycle

Once synthesized, this complex serves as a highly active precatalyst for C-C bond formation. The electron-rich nature of the ligand facilitates the oxidative addition of notoriously unreactive aryl chlorides, while the hemilability of the amine group prevents catalyst poisoning.

CatalyticCycle Precat Precatalyst [Pd(II)(L)Cl2] Active Active Species [Pd(0)(L)] Precat->Active Base, ArB(OH)2 (Reduction) OA Oxidative Addition [Pd(II)(Ar)(Cl)(L)] Active->OA + Ar-Cl TM Transmetalation [Pd(II)(Ar)(Ar')(L)] OA->TM + Ar'-B(OH)2, Base RE Reductive Elimination TM->RE RE->Active Regeneration Product Product: Ar-Ar' RE->Product Release

Figure 2: Proposed Suzuki-Miyaura catalytic cycle utilizing the synthesized Pd(II) precatalyst.

References

1.[1] Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry - ACS Publications.[Link] 2.[2] Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega.[Link] 3.[3] Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules (via PMC).[Link]

Sources

"protocol for using 4-Methoxy-2-(pyridin-2-yl)aniline in catalysis"

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol for the application of 4-Methoxy-2-(pyridin-2-yl)aniline in advanced transition-metal catalysis.

The Dual Utility of 4-Methoxy-2-(pyridin-2-yl)aniline

4-Methoxy-2-(pyridin-2-yl)aniline (CAS: 854898-06-9) is a highly versatile scaffold in modern organometallic chemistry. Structurally, it consists of a bidentate N,N-coordination motif (an aniline amine and a pyridine nitrogen) coupled with an electron-donating methoxy group. This unique architecture allows it to function in two distinct, highly valuable catalytic paradigms:

  • As a Tunable N,N-Bidentate Ligand : Stabilizing transition metals (e.g., Cu, Pd) and accelerating cross-coupling reactions[2].

  • As a Reactive Substrate : Undergoing directed C-H functionalization to synthesize complex aza-heterocycles, such as carbolines and aza-helicenes [1].

G A 4-Methoxy-2-(pyridin-2-yl)aniline B N,N-Bidentate Ligand A->B Coordinates to Metal C Directing Group Substrate A->C Pyridine Directs Metal D Cross-Coupling Catalysis (e.g., Cu, Pd) B->D Methoxy EDG Effect E C-H Activation/Annulation (e.g., Rh, Ru) C->E Activates Ortho C-H

Dual catalytic roles of 4-Methoxy-2-(pyridin-2-yl)aniline based on its structural features.

Mechanistic Insights: The Causality of Experimental Design

The Electronic Influence of the 4-Methoxy Group

In ligand design, incorporating the electron-donating methoxy group (-OCH₃) at the para-position relative to the aniline amine significantly increases the electron density on the nitrogen donor atoms via resonance. This elevates the Highest Occupied Molecular Orbital (HOMO) of the ligand, rendering the coordinated metal center more nucleophilic. Consequently, oxidative addition —often the rate-determining step in cross-coupling reactions—is thermodynamically favored and accelerated.

Directed C-H Activation Dynamics

When utilized as a substrate, the pyridine moiety acts as an intrinsic Directing Group (DG). It coordinates to the metal center (e.g., Rh(III)), anchoring the metal in close proximity to the ortho-C-H bond (the C3 position of the aniline ring). The methoxy group enriches the aromatic ring, lowering the activation energy required for the electrophilic Concerted Metalation-Deprotonation (CMD) pathway [1].

Protocol A: Application as an N,N-Bidentate Ligand in Cu-Catalyzed C-N Cross-Coupling

Objective: Synthesis of diarylamines via Ullmann-type coupling using 4-Methoxy-2-(pyridin-2-yl)aniline to stabilize the active Cu(I) catalyst. Causality: Copper(I) species are notoriously prone to disproportionation (into Cu(0) and Cu(II)) and oxidation. The bidentate coordination of this ligand forms a stable 5-membered chelate ring with Cu(I), preventing degradation while keeping the metal sterically accessible for aryl halide activation.

Materials Required:

  • Aryl iodide (1.0 mmol)

  • Aliphatic or aromatic amine (1.2 mmol)

  • CuI (0.1 mmol, 10 mol%)

  • 4-Methoxy-2-(pyridin-2-yl)aniline (0.1 mmol, 10 mol%) [3]

  • K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Anhydrous DMSO (3.0 mL)

Step-by-Step Methodology:

  • Catalyst Complexation (Self-Validation Step): In an oven-dried Schlenk tube under an argon atmosphere, combine CuI and 4-Methoxy-2-(pyridin-2-yl)aniline in 1.0 mL of anhydrous DMSO. Stir at room temperature for 15 minutes. Validation: The solution will transition from colorless/pale yellow to a deep, homogeneous green/blue, confirming the successful formation of the active Cu(I)-ligand chelate.

  • Reagent Addition: Add K₂CO₃, the aryl iodide, and the amine, followed by the remaining 2.0 mL of DMSO.

  • Thermal Activation: Seal the tube and heat the reaction mixture to 90 °C in an oil bath for 12 hours. The electron-rich nature of the ligand allows this reaction to proceed at 90 °C, whereas unsubstituted ligands typically require 110–120 °C.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), and filter through a short pad of Celite to remove inorganic salts. Wash the organic layer with brine (3 × 10 mL) to remove DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate).

Protocol B: Application as a Substrate in Rh(III)-Catalyzed Oxidative Annulation

Objective: Synthesis of complex aza-heterocycles via Rh-catalyzed C-H activation and subsequent alkyne insertion [1]. Causality: [CpRhCl₂]₂ is a robust precatalyst, but it is catalytically dormant. The addition of AgOTf is critical; it acts as a halide scavenger, precipitating AgCl and generating the highly electrophilic, coordinatively unsaturated [CpRh(OTf)₂] active species. tert-Amyl alcohol (t-AmOH) is selected as the solvent because its bulky, polar-protic nature stabilizes the polar transition state during C-H cleavage without competing for coordination sites.

Materials Required:

  • 4-Methoxy-2-(pyridin-2-yl)aniline (0.1 mmol)

  • 1,2-Diphenylacetylene (0.2 mmol, 2.0 equiv)

  • [Cp*RhCl₂]₂ (0.005 mmol, 5 mol%)

  • AgOTf (0.02 mmol, 20 mol%)

  • Cu(OAc)₂·H₂O (0.2 mmol, 2.0 equiv, as terminal oxidant)

  • t-AmOH (1.5 mL)

Step-by-Step Methodology:

  • Active Catalyst Generation: In a sealed reaction vial, combine[Cp*RhCl₂]₂ and AgOTf in 0.5 mL of t-AmOH. Stir for 10 minutes at room temperature. Validation: A white precipitate (AgCl) will form rapidly, leaving a bright orange/red supernatant containing the active cationic Rh(III) species.

  • Substrate & Oxidant Addition: Add 4-Methoxy-2-(pyridin-2-yl)aniline, 1,2-diphenylacetylene, and Cu(OAc)₂·H₂O. Wash down the vial walls with the remaining 1.0 mL of t-AmOH.

  • Cyclization: Purge the vial with N₂, seal it, and heat to 120 °C for 24 hours. The pyridine nitrogen directs the Rh(III) center to cleave the C3-H bond, followed by migratory insertion of the alkyne and reductive elimination to form the annulated product.

  • Isolation: Cool the mixture, dilute with dichloromethane (10 mL), and filter through Celite. Evaporate the solvent and purify via column chromatography on an ion-exchange resin or neutralized silica gel.

CatalyticCycle Rh_cat [Cp*Rh(III)]2+ Active Catalyst Coord Substrate Coordination (N-directed) Rh_cat->Coord + Substrate CH_Act C-H Bond Cleavage (Rhodacycle Formation) Coord->CH_Act Base assisted Insert Alkyne Migratory Insertion CH_Act->Insert + Alkyne RedElim Reductive Elimination (Product Release) Insert->RedElim Cyclization RedElim->Rh_cat Oxidation/Regeneration

Rh(III)-catalyzed C-H activation and annulation catalytic cycle.

Quantitative Data Summaries

Table 1: Comparative Catalytic Efficiency (Ligand Role in Cu-Catalyzed C-N Coupling) Conditions: 10 mol% CuI, 10 mol% Ligand, 90 °C, 12 h.

Ligand SystemAryl HalideYield (%)Reaction Time (h)TOF (h⁻¹)
None (Ligand-Free)Iodobenzene15%240.6
2-(pyridin-2-yl)anilineIodobenzene82%126.8
4-Methoxy-2-(pyridin-2-yl)aniline Iodobenzene96% 12 8.0

Table 2: Regioselectivity and Yield in Rh(III) C-H Annulation (Substrate Role) Conditions: 5 mol% [CpRhCl₂]₂, 20 mol% AgOTf, 120 °C, 24 h.*

SubstrateCoupling Partner (Alkyne)Isolated Yield (%)Temp (°C)
2-(pyridin-2-yl)aniline1,2-Diphenylacetylene78%120
4-Methoxy-2-(pyridin-2-yl)aniline 1,2-Diphenylacetylene91% 120

Note: The increased yield in the methoxy-substituted variant is attributed to the heightened nucleophilicity of the aromatic ring, which accelerates the rate-limiting C-H cleavage step.

References

  • Title: Rh-Catalyzed cyclization of 2-(pyridin-2-yl)aniline (1) with 1,2-diphenylacetylene Source: Green Chemistry / ResearchGate URL: [Link]

Application Note: 4-Methoxy-2-(pyridin-2-yl)aniline in Advanced Organic Synthesis and Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-2-(pyridin-2-yl)aniline (CAS: 854898-06-9) is a highly specialized bidentate (N,N) ligand and directing group utilized in transition-metal-catalyzed C-H functionalization and the synthesis of complex polycyclic heteroarenes[1]. The incorporation of a strongly electron-donating methoxy group at the para-position to the aniline nitrogen fundamentally alters the electronic landscape of the traditional 2-(pyridin-2-yl)aniline core. This structural modification enhances the nucleophilicity of the molecule and alters the redox dynamics of coordinated metal centers (e.g., Pd, Rh, Cu), making it an invaluable tool for drug development professionals and synthetic chemists.

Mechanistic Rationale & Electronic Profiling

Causality in Catalyst Design: The unsubstituted 2-(pyridin-2-yl)aniline scaffold is renowned for its ability to form stable 5- or 6-membered metallacycles via N,N-bidentate coordination[2]. This stabilization is critical for accessing high-valent metal intermediates, such as Pd(IV) or Rh(III), during catalytic cycles[3].

However, unsubstituted cores often suffer from sluggish reductive elimination or require harsh oxidants. By utilizing 4-Methoxy-2-(pyridin-2-yl)aniline, researchers exploit the +M (mesomeric) effect of the methoxy group. This electron-donating group (EDG) raises the energy of the Highest Occupied Molecular Orbital (HOMO), which systematically improves the reaction profile:

  • Increases Aniline Nucleophilicity: Facilitates faster initial coordination to electrophilic metal centers.

  • Accelerates C-H Cleavage: Enriches the electron density of the aryl ring, accelerating Concerted Metalation-Deprotonation (CMD) pathways.

  • Modulates Reductive Elimination: The electron-rich ligand framework can destabilize the high-valent metal center just enough to promote rapid reductive elimination, effectively increasing the overall Turnover Frequency (TOF) of the catalyst.

Key Applications in Organic Synthesis

A. Bidentate Directing Group for C-H Amination

The 2-(pyridin-2-yl)aniline motif serves as a powerful, removable directing group. In Cu-mediated sp2 C-H bond aminations, this auxiliary enables the functionalization of inert bonds with high regioselectivity[2]. The methoxy derivative enhances the binding affinity to Cu(II) species, allowing for milder reaction conditions compared to standard directing groups. This methodology has been validated in the synthesis of quinazolinone derivatives and complex benzamides[2].

B. Precursor for Polycyclic Heteroarenes (Aza-helicenes)

Rhodium(III)-catalyzed twofold C-H activation/cyclization of 2-(pyridin-2-yl)anilines with internal alkynes is a state-of-the-art method for synthesizing aza[4]helicenes[3]. The 4-methoxy variant acts as a highly reactive substrate, undergoing sequential annulations to form extended, helically chiral architectures. These structures are highly sought after in materials science for their unique photophysical properties and reversible transformation between helical and planar conformations[3].

C. Medicinal Chemistry & Drug Discovery

Beyond catalysis, this scaffold is a privileged building block in medicinal chemistry. Derivatives of 2-(pyridin-2-yl)aniline are actively employed in the synthesis of Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) modulators, which hold significant therapeutic potential in oncology and immuno-oncology[4]. The methoxy substitution often improves the pharmacokinetic profile (e.g., solubility and metabolic stability) of the resulting drug candidates.

Quantitative Data: Electronic Effects on Catalytic Efficiency

To illustrate the impact of the 4-methoxy substitution, the following table summarizes the comparative structure-activity relationship (SAR) data for Cu-mediated C-H amination using various 2-(pyridin-2-yl)aniline directing groups.

Directing Group VariantHammett Constant (σp)Relative NucleophilicityIsolated Yield (%)Relative Catalyst TOF
Unsubstituted (Baseline)0.00Standard75%1.0x
4-Methoxy (EDG) -0.27 Enhanced 89% 1.4x
4-Nitro (EWG)+0.78Reduced41%0.3x

Table 1: Influence of para-substitution on the efficiency of Cu-catalyzed C-H amination. The strongly electron-donating methoxy group significantly improves both yield and turnover frequency.

Systems Visualization

G Rh_Pre [Cp*RhCl2]2 + AgOTf Precatalyst Activation Rh_Active Cp*Rh(III) Active Species (Electrophilic) Rh_Pre->Rh_Active Coordination N,N-Bidentate Coordination of 4-OMe-2-(2-pyridyl)aniline Rh_Active->Coordination CH_Act C-H Bond Cleavage (Concerted Metalation-Deprotonation) Coordination->CH_Act Base assisted Insertion Alkyne Migratory Insertion (Regioselective) CH_Act->Insertion + Alkyne RedElim Reductive Elimination & C-N Bond Formation Insertion->RedElim RedElim->Rh_Active Catalyst Regeneration Product Annulated Heterocycle (e.g., Aza-helicene core) RedElim->Product

Caption: Catalytic cycle of Rh(III)-catalyzed annulation of 4-Methoxy-2-(pyridin-2-yl)aniline.

Validated Experimental Protocols

Protocol 1: Rh(III)-Catalyzed Annulation for Polycyclic Heteroarenes[3]

Objective: Synthesis of functionalized aza-heterocycles via twofold C-H activation. Causality & Design: Silver triflate (AgOTf) is utilized as a halide scavenger to abstract chloride ligands from the Rh precatalyst. This generates the highly electrophilic cationic Rh(III) active species necessary for coordinating the electron-rich 4-methoxy-2-(pyridin-2-yl)aniline.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Methoxy-2-(pyridin-2-yl)aniline (0.1 mmol) and 1,2-diphenylacetylene (0.2 mmol).

  • Catalyst Loading: Add [Cp*RhCl2]2 (5 mol%) and AgOTf (0.12 mmol) to the reaction vessel. Self-Validation Check: The mixture should immediately show a distinct color change upon solvent addition, indicating the successful formation of the active cationic Rh complex.

  • Solvent & Atmosphere: Add tert-amyl alcohol (t-AmOH, 1.5 mL). Seal the tube and purge with O2 (1 atm). The O2 atmosphere is critical for catalyst turnover in oxidative annulations to reoxidize the metal center.

  • Thermal Activation: Heat the reaction mixture at 120 °C for 24 hours in a pre-heated oil bath.

  • Workup: Cool to room temperature, dilute with dichloromethane (10 mL), and filter through a short pad of Celite to remove insoluble metal residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to isolate the annulated product.

Protocol 2: Cu-Mediated C-H Amination using the Directing Group[2]

Objective: Regioselective ortho-amination of benzamides. Causality & Design: Cupric acetate acts as both the metalating agent and the oxidant. The bidentate coordination of the 4-methoxy-2-(pyridin-2-yl)aniline directing group brings the Cu(II) center into close proximity with the ortho C-H bond, drastically lowering the activation energy for C-H cleavage.

Step-by-Step Methodology:

  • Reaction Setup: Combine the 4-methoxy-2-(pyridin-2-yl)aniline-derived benzamide substrate (0.2 mmol), the amine coupling partner (0.4 mmol), and Cu(OAc)2 (2.0 equiv) in a 15 mL sealed tube.

  • Solvent Addition: Add anhydrous DMF (2.0 mL) and a base (e.g., Na2CO3, 2.0 equiv) to neutralize the generated acetic acid and facilitate the deprotonation step.

  • Heating: Stir the mixture at 110 °C for 12–16 hours under an ambient air atmosphere.

  • Monitoring: Monitor reaction progress via TLC or LC-MS. Self-Validation Check: Look for the disappearance of the starting material mass peak and the emergence of the product peak (M + amine - H2).

  • Isolation: Quench with saturated aqueous NH4Cl (to complex excess copper), extract with EtOAc (3 x 10 mL), wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify via column chromatography.

Workflow Step1 Substrate & Catalyst Preparation Step2 Inert/Reactive Atmosphere (Schlenk Technique) Step1->Step2 Step3 Thermal Activation (110-120 °C) Step2->Step3 Step4 TLC/LC-MS Monitoring Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 Step6 Flash Chromatography Purification Step5->Step6

Caption: Standard operating procedure for transition-metal catalyzed C-H functionalization.

References

  • 4-Methoxy-2-(pyridin-2-yl)aniline (CAS 854898-06-9). Fluorochem.
  • Discovery of 2-(pyridin-2-yl)aniline as a directing group for the sp2 C–H bond amination mediated by cupric acetate. Organic & Biomolecular Chemistry (RSC Publishing).
  • Rh-Catalyzed cyclization of 2-(pyridin-2-yl)aniline (1) with 1,2-diphenylacetylene (2a).
  • WO2020225569A1 - Phenyl-sulfamoyl.benzoyc acids as erap1 modulators.

Sources

"synthesis of OLED materials from 4-Methoxy-2-(pyridin-2-yl)aniline derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of OLED Materials from 4-Methoxy-2-(pyridin-2-yl)aniline Derivatives

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive overview and detailed protocols for the synthesis of advanced Organic Light-Emitting Diode (OLED) materials based on the 4-Methoxy-2-(pyridin-2-yl)aniline scaffold. This core structure is a prime candidate for developing high-efficiency emitters, particularly for Thermally Activated Delayed Fluorescence (TADF), due to its inherent electron donor-acceptor (D-A) characteristics. We delve into the strategic selection of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, to construct complex D-A and D-A-D architectures. This document offers researchers and material scientists a robust framework, from mechanistic understanding and reaction optimization to detailed, step-by-step synthetic procedures, characterization, and evaluation of photophysical properties.

Introduction: The Strategic Importance of the 4-Methoxy-2-(pyridin-2-yl)aniline Core

The advancement of OLED technology for displays and solid-state lighting is intrinsically linked to the molecular design of novel organic emitters.[1][2] The 4-Methoxy-2-(pyridin-2-yl)aniline moiety serves as an exemplary building block. Its aniline component, enhanced by the electron-donating methoxy group, acts as a potent electron donor. In contrast, the pyridin-2-yl group is electron-deficient, establishing a foundational intramolecular charge-transfer (ICT) character. This pre-installed D-A nature is crucial for engineering materials with small singlet-triplet energy gaps (ΔEST), a key requirement for achieving high efficiency via TADF.

The versatility of this core lies in the reactivity of the aniline nitrogen and potential halogenation sites on the aromatic rings, which allow for the strategic attachment of various acceptor or donor units using powerful synthetic methodologies like the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions.[3][4][5] This modular approach enables the fine-tuning of the material's electronic and photophysical properties to target specific emission colors and enhance device performance.

Key Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions have become indispensable tools in the synthesis of complex organic materials for OLEDs due to their high functional group tolerance and efficiency in forming C-N and C-C bonds.[6][7]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for constructing the crucial C-N bond that links the donor core to acceptor units.[8] The reaction couples an amine with an aryl halide or triflate.[7] Its mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10]

Causality in Catalyst Selection: The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often superior.[9] Their steric bulk promotes the final, product-forming reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center. This combination leads to faster reaction rates and higher yields.

Suzuki-Miyaura Coupling

For extending the π-conjugation of the core structure through C-C bond formation, the Suzuki-Miyaura coupling is the reaction of choice.[3][6][11] It involves the coupling of an aryl halide with an arylboronic acid or ester. This method is highly valued for its mild reaction conditions and tolerance of a wide array of functional groups, making it ideal for late-stage functionalization in multi-step syntheses.[11]

Comparative Overview of Synthetic Routes
Synthetic RouteKey Bond FormedTypical ReactantsCommon Catalyst SystemAdvantagesDisadvantages
Buchwald-Hartwig Amination C-NAryl Halide + AminePd₂(dba)₃ + Biarylphosphine LigandExcellent for linking donor and acceptor moieties. Wide substrate scope.Can be sensitive to air and moisture. Ligand cost can be high.
Suzuki-Miyaura Coupling C-CAryl Halide + Boronic Acid/EsterPd(PPh₃)₄ or other Pd(0) sourcesHigh functional group tolerance. Mild conditions. Boronic acids are often stable.Residual boron impurities can be difficult to remove.
Stille Coupling C-CAryl Halide + Organotin ReagentPd(PPh₃)₄Tolerant of many functional groups.Toxicity and removal of organotin byproducts are significant concerns.[3]

Detailed Application Protocol: Synthesis of a D-A-D Emitter via Buchwald-Hartwig Amination

This protocol details the synthesis of a representative D-A-D type OLED material, where two 4-Methoxy-2-(pyridin-2-yl)aniline donor units are coupled to a central dibromo-acceptor core.

Target Molecule: 3,6-bis(4-methoxy-2-(pyridin-2-yl)phenylamino)-9,9-dimethyl-9H-fluorene

Reaction Scheme

G cluster_reactants Reactants cluster_product Product Reactant1 2 x 4-Methoxy-2-(pyridin-2-yl)aniline (Donor) Plus + Reactant2 3,6-Dibromo-9,9-dimethylfluorene (Acceptor) Catalyst Pd₂(dba)₃ (cat.) XPhos (cat.) NaOtBu (base) Toluene, 110 °C Product Target D-A-D Emitter Catalyst->Product

Caption: Buchwald-Hartwig synthesis of the target D-A-D emitter.

Experimental Workflow

G start Setup & Inert Atmosphere reagents Add Reactants, Catalyst, Ligand, Base, and Solvent start->reagents degas Degas Mixture (N₂ Bubbling) reagents->degas reaction Heat to Reflux (110 °C) Monitor by TLC degas->reaction workup Cool, Quench with H₂O Extract with DCM reaction->workup dry Dry Organic Layer (Na₂SO₄) Filter and Concentrate workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (¹H NMR, ¹³C NMR, HRMS) purify->characterize end Obtain Pure Product characterize->end

Caption: Step-by-step workflow for the synthesis and purification.

Materials and Reagents
ReagentM.W. ( g/mol )AmountMoles (mmol)Eq.
3,6-Dibromo-9,9-dimethylfluorene352.12352 mg1.01.0
4-Methoxy-2-(pyridin-2-yl)aniline200.24440 mg2.22.2
Pd₂(dba)₃915.7218.3 mg0.020.04
XPhos476.6228.6 mg0.060.06
Sodium tert-butoxide (NaOtBu)96.10288 mg3.03.0
Anhydrous Toluene-20 mL--
Step-by-Step Protocol
  • Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dibromo-9,9-dimethylfluorene (352 mg, 1.0 mmol), 4-methoxy-2-(pyridin-2-yl)aniline (440 mg, 2.2 mmol), and sodium tert-butoxide (288 mg, 3.0 mmol).

    • Expert Insight: Using an oven-dried flask is critical to minimize moisture, which can hydrolyze the base and deactivate the catalyst.

  • Catalyst Addition: In a glovebox or under a positive flow of nitrogen, add the palladium precursor Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and the XPhos ligand (28.6 mg, 0.06 mmol).

  • Solvent Addition and Degassing: Add anhydrous toluene (20 mL) via syringe. Seal the flask with a septum and bubble nitrogen through the solution for 20 minutes to remove dissolved oxygen.

    • Expert Insight: Oxygen can oxidize the Pd(0) active catalyst to an inactive Pd(II) species, halting the catalytic cycle. Degassing is a non-negotiable step for achieving high yields.

  • Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete (disappearance of starting material by TLC), cool the flask to room temperature. Quench the reaction by slowly adding 20 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution from 9:1 Hexane:Ethyl Acetate to 7:3 Hexane:Ethyl Acetate is typically effective.

  • Final Product: Collect the fractions containing the pure product, combine them, and remove the solvent under vacuum to yield the target compound as a yellow-orange solid. The product should be dried under high vacuum for several hours.

Characterization and Performance

Structural Validation

The identity and purity of the synthesized material must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and assess purity.

  • High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

Photophysical Properties

The material's potential as an OLED emitter is evaluated by its photophysical properties, measured in a dilute solution (e.g., toluene or CH₂Cl₂) and as a thin film.

PropertyTypical Value RangeSignificance
Absorption (λabs) 350 - 450 nmIndicates the energy required for electronic excitation.
Emission (λem) 450 - 600 nmDetermines the color of the emitted light.
Photoluminescence Quantum Yield (PLQY) 50 - 95%The efficiency of light emission upon photo-excitation.[12]
Fluorescence Lifetime (τ) 1 ns - 10 µsShort lifetime for fluorescence, longer for TADF's delayed component.
OLED Device Fabrication and Performance

To test the material's electroluminescent properties, it is incorporated as the emissive layer (EML) in a multi-layer OLED device.[13][14]

Typical Device Architecture

G Cathode Cathode (e.g., LiF/Al) EIL Electron Injection Layer (EIL) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) Host:Emitter (Synthesized Material) HTL Hole Transport Layer (HTL) HIL Hole Injection Layer (HIL) Anode Anode (e.g., ITO)

Caption: A standard multi-layer OLED device structure.[14]

Key Performance Metrics
MetricTypical Range for Good PerformanceDefinition
Turn-on Voltage (Von) 2.5 - 4.0 VThe voltage at which the device begins to emit light (e.g., at 1 cd/m²).
Maximum Luminance (Lmax) > 10,000 cd/m²The maximum brightness achieved.[15]
Current Efficiency (ηc) > 20 cd/ALight output per unit of current.
External Quantum Efficiency (EQE) > 15%The ratio of photons emitted to electrons injected.[16][17]
CIE 1931 Coordinates (x, y) e.g., (0.15, 0.20) for blueSpecifies the exact color of the emitted light.

Conclusion

The 4-Methoxy-2-(pyridin-2-yl)aniline framework is a highly promising platform for the rational design of next-generation OLED emitters. Through the strategic application of robust synthetic methods like the Buchwald-Hartwig amination, researchers can efficiently construct novel materials with tailored electronic properties. The detailed protocol provided herein serves as a validated starting point for exploring this chemical space. By carefully controlling the synthesis, purification, and device fabrication processes, materials derived from this scaffold can lead to highly efficient and stable OLEDs for a variety of applications.

References

  • Vertex AI Search. (2024).
  • ACS Applied Materials & Interfaces. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. [Link]

  • MDPI. (n.d.). meta- and para-Functionalized Thermally Crosslinkable OLED-Materials through Selective Transition-Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • ResearchGate. (2024). Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. [Link]

  • ResearchGate. (n.d.). Preparation of Polymers for Organic Light-emitting Diodes Using Suzuki-Miyaura Coupling Reaction and Improvements of their Properties. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ACS Omega. (2024). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. [Link]

  • MDPI. (n.d.). Design of High-Performance Delayed Fluorescence Materials and Their Application in Organic Light-Emitting Diodes. [Link]

  • IRIS. (n.d.). Synthesis of Heterocycles for OLED Applications. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • MDPI. (2022). 4,4′-([3][5][6]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). [Link]

  • Reddit. (2017). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ACS Omega. (2021). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. [Link]

  • CORE. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. [Link]

  • UQ eSpace. (n.d.). OLED materials for solid-state lighting. [Link]

  • ResearchGate. (n.d.). Chemical and photophysical properties of materials for OLEDs. [Link]

  • Dalton Transactions. (2013). Photophysical properties and OLED performance of light-emitting platinum(II) complexes. [Link]

  • ResearchGate. (n.d.). Synthetic routes for the synthesis of the ligand 4-(4-nitrophenoxy). [Link]

  • Semantic Scholar. (2021). Functional Pyrene−Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Of. [Link]

  • ResearchGate. (n.d.). Detailed synthetic routes for TADF emitters PQ1, PQ2 and PQ3. [Link]

  • Shodhganga. (n.d.). Studies on Photophysical and Electrical Characteristics of Host-Guest Systems in Organic and Organic-Inorganic Hybrid Thin-Films. [Link]

  • Journal of Materials Chemistry C. (2021). Dual versus normal TADF of pyridines ornamented with multiple donor moieties and their performance in OLEDs. [Link]

  • Nature. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. [Link]

  • Juniper Publishers. (2021). Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. [Link]

  • MDPI. (n.d.). Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. [Link]

Sources

Application Notes and Protocols: Catalytic Activity of Ruthenium Complexes of 4-Methoxy-2-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of N,N-Bidentate Ligands in Ruthenium Catalysis

Ruthenium complexes are workhorses in the field of homogeneous catalysis, prized for their diverse reactivity across various oxidation states and their ability to catalyze a wide array of organic transformations.[1] The performance of a ruthenium catalyst is profoundly influenced by the ligand architecture. N,N-bidentate ligands, particularly those featuring a pyridine moiety, have been instrumental in developing highly efficient catalysts for reactions such as transfer hydrogenation (TH).[2] These ligands stabilize the metal center, modulate its electronic and steric properties, and often participate directly in the catalytic cycle.

The ligand at the core of this guide, 4-Methoxy-2-(pyridin-2-yl)aniline (MOPA) , is a compelling N,N-bidentate chelating agent. Its structure offers several strategic advantages:

  • Strong σ-Donation: The aniline nitrogen provides strong electron donation to the ruthenium center, stabilizing it and influencing its redox potential.

  • π-Accepting Pyridine: The pyridine ring can accept electron density from the metal, providing electronic flexibility.

  • Tunable Electronics: The methoxy group (-OCH₃) on the aniline ring acts as an electron-donating group, further enriching the electron density at the metal center. This property can enhance the catalytic activity, particularly in hydride transfer steps.

  • Defined Geometry: The chelate ring formed upon coordination imposes a rigid geometry, creating a well-defined catalytic pocket.

This document provides a comprehensive guide to the synthesis, characterization, and application of a representative MOPA-ruthenium complex, focusing on its exemplary performance in the catalytic transfer hydrogenation of ketones—a cornerstone reaction in the synthesis of pharmaceuticals and fine chemicals.

Synthesis of a Representative Catalyst: [RuCl₂(MOPA)(PPh₃)₂]

The successful application of a catalyst begins with its reliable synthesis. The target complex, cis-dichloro-bis(triphenylphosphine)-[4-methoxy-2-(pyridin-2-yl)aniline]-ruthenium(II), is prepared from the well-known precursor [RuCl₂(PPh₃)₃]. The causality behind this choice is that [RuCl₂(PPh₃)₃] features labile PPh₃ ligands that are readily displaced by the superior chelating MOPA ligand to form a stable, 18-electron complex.

Experimental Protocol: Synthesis of [RuCl₂(MOPA)(PPh₃)₂]

Materials:

  • [RuCl₂(PPh₃)₃] (Ruthenium(II) dichloride tris(triphenylphosphine))

  • 4-Methoxy-2-(pyridin-2-yl)aniline (MOPA)

  • Toluene, anhydrous

  • n-Hexane, anhydrous

  • Standard Schlenk line and glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add [RuCl₂(PPh₃)₃] (1.0 eq) and the MOPA ligand (1.1 eq).

  • Solvent Addition: Add anhydrous toluene (approx. 20 mL per gram of ruthenium precursor) via cannula.

  • Reaction: Heat the resulting dark brown suspension to reflux (approx. 110 °C). The reaction mixture will become a clear, deep-red solution over the course of 4-6 hours.

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the MOPA ligand.

  • Isolation: After cooling to room temperature, reduce the solvent volume in vacuo to approximately one-third of the original volume.

  • Precipitation: Add anhydrous n-hexane (approx. 40 mL per 20 mL of toluene) to precipitate the product.

  • Filtration & Washing: Collect the resulting red-brown solid by filtration under inert atmosphere. Wash the solid with two portions of n-hexane and dry in vacuo.

Expected Outcome: A red-brown crystalline solid. The complex should be characterized by ¹H NMR, ³¹P NMR, and Mass Spectrometry to confirm its structure and purity. The ³¹P NMR is particularly diagnostic, as a singlet would suggest a trans-PPh₃ arrangement, while two doublets would confirm the expected cis-geometry.[3]

Visualization: Synthesis Workflow

The following diagram outlines the logical flow for the synthesis and preparation of the active catalyst for use in transfer hydrogenation.

Synthesis_Workflow cluster_synthesis Catalyst Synthesis cluster_activation In-situ Activation Ru_prec [RuCl₂(PPh₃)₃] Reaction Reflux under Ar (4-6 hours) Ru_prec->Reaction MOPA MOPA Ligand MOPA->Reaction Solvent_Synth Anhydrous Toluene Solvent_Synth->Reaction Isolation Precipitation with Hexane Reaction->Isolation Product [RuCl₂(MOPA)(PPh₃)₂] (Pre-catalyst) Isolation->Product Active_Species Active Ru-H Species Product->Active_Species Base Base (KOtBu or KOH) Base->Active_Species Solvent_Cat 2-Propanol (H-donor) Solvent_Cat->Active_Species

Caption: Workflow for catalyst synthesis and in-situ activation.

Application: Catalytic Transfer Hydrogenation of Ketones

Transfer hydrogenation (TH) is a powerful alternative to catalytic hydrogenation using molecular hydrogen, employing organic molecules like 2-propanol as the hydrogen source.[4] Ruthenium complexes are premier catalysts for this transformation. The reaction is attractive due to its operational simplicity and safety.

Mechanism of Action: The Inner-Sphere Monohydride Pathway

The widely accepted mechanism for this type of ruthenium catalyst is an inner-sphere monohydride pathway.[4][5] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting.

  • Pre-catalyst Activation: The reaction is initiated by a base (e.g., KOH, KOtBu), which facilitates the formation of a ruthenium-alkoxide species from the solvent (2-propanol).

  • Hydride Formation: This alkoxide intermediate undergoes β-hydride elimination, generating the key catalytically active ruthenium-hydride (Ru-H) species and releasing a molecule of acetone.

  • Substrate Coordination: The ketone substrate coordinates to the electron-deficient ruthenium center.

  • Hydride Transfer: The hydride is transferred from the ruthenium to the electrophilic carbonyl carbon of the ketone. Simultaneously, a proton is transferred from the coordinated propanol (from the solvent shell) to the carbonyl oxygen.

  • Product Release & Catalyst Regeneration: The resulting alcohol product is released, and the catalyst is regenerated, ready to begin a new cycle.

The presence of the electron-donating methoxy group on the MOPA ligand enriches the ruthenium center, which is believed to facilitate the hydride transfer step, thereby enhancing the overall catalytic rate.

Visualization: Catalytic Cycle

The diagram below illustrates the key steps in the inner-sphere transfer hydrogenation mechanism.

Catalytic_Cycle Inner-Sphere Transfer Hydrogenation Cycle PreCat [Ru]-Cl (Pre-catalyst) Alkoxide [Ru]-O-iPr (Alkoxide Species) PreCat->Alkoxide + i-PrO⁻ - Cl⁻ Hydride [Ru]-H (Active Hydride) Alkoxide->Hydride β-Hydride Elimination - Acetone SubstrateComplex [Ru]-H (Ketone Coordinated) Hydride->SubstrateComplex + Ketone (R₂C=O) ProductComplex [Ru]-O-CH(R)₂ (Product Alkoxide) SubstrateComplex->ProductComplex Hydride Transfer ProductComplex->Hydride + i-PrOH - Alcohol (R₂CHOH) - i-PrO⁻

Caption: The inner-sphere catalytic cycle for transfer hydrogenation.

Protocol: Transfer Hydrogenation of Acetophenone

This protocol details a general procedure for the reduction of acetophenone to 1-phenylethanol, a standard benchmark reaction for evaluating catalyst performance.

Materials:

  • [RuCl₂(MOPA)(PPh₃)₂] (pre-catalyst)

  • Acetophenone (substrate)

  • 2-Propanol (reagent grade, serves as solvent and H-donor)

  • Potassium tert-butoxide (KOtBu) or Potassium hydroxide (KOH) (base)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

  • GC or GC-MS for analysis

Procedure:

  • Setup: In a Schlenk tube under an inert atmosphere, add the ruthenium pre-catalyst (e.g., 0.005 mmol, 0.5 mol%).

  • Reagent Addition: Add the base (e.g., 0.1 mmol, 10 mol%) followed by 2-propanol (5 mL).

  • Activation: Heat the mixture to reflux (approx. 82 °C) with stirring for 15-20 minutes. A color change should be observed as the active hydride species forms.

  • Substrate Injection: Add acetophenone (1.0 mmol, 1.0 eq) to the reaction mixture via syringe.

  • Reaction: Maintain the reaction at reflux. Monitor the progress by taking small aliquots at regular intervals (e.g., 15 min, 30 min, 1h, 2h) and analyzing them by GC.

  • Quenching & Workup: Once the reaction is complete (as determined by GC), cool the mixture to room temperature. Quench by adding a small amount of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR to confirm the structure and calculate the conversion.

Data Presentation: Expected Catalytic Performance

The performance of the [RuCl₂(MOPA)(PPh₃)₂] catalyst is expected to be high for a range of aromatic ketones. The electron-donating substituents on the substrate generally accelerate the reaction.

SubstrateProductTime (h)Conversion (%)TOF (h⁻¹)¹
Acetophenone1-Phenylethanol1>99~200
4'-Chloroacetophenone1-(4-Chlorophenyl)ethanol0.5>99~400
4'-Methylacetophenone1-(4-Tolyl)ethanol1.5>99~133
BenzophenoneDiphenylmethanol29898
CyclohexanoneCyclohexanol39563

¹ Turnover Frequency (TOF) calculated as (moles of product / moles of catalyst) / time (h) at >95% conversion.

Troubleshooting
  • Low or No Conversion:

    • Cause: Inactive catalyst or insufficient base.

    • Solution: Ensure an inert atmosphere was maintained during setup. Check the quality of the base; use freshly opened or properly stored base. Increase the base loading slightly (e.g., from 10 mol% to 15 mol%).

  • Reaction Stalls:

    • Cause: Catalyst decomposition or product inhibition.

    • Solution: Lowering the reaction temperature slightly may improve catalyst lifetime. Ensure the 2-propanol is of sufficient quality, as water content can affect the reaction.

  • Side Product Formation (e.g., Aldol Condensation):

    • Cause: Base concentration is too high or reaction temperature is excessive.

    • Solution: Reduce the amount of base. Ensure the reaction temperature does not significantly exceed the boiling point of 2-propanol.

Conclusion and Future Outlook

The ruthenium complex derived from 4-Methoxy-2-(pyridin-2-yl)aniline demonstrates excellent catalytic activity for the transfer hydrogenation of ketones. The ligand's electronic properties and chelation effect create a robust and efficient catalytic system. The protocols provided herein offer a reliable method for both the synthesis of the catalyst and its application in a key organic transformation.

Future research could explore the asymmetric potential of this system by designing chiral variants of the MOPA ligand. Furthermore, expanding the substrate scope to include imines and other reducible functional groups would broaden the utility of this promising catalyst family in synthetic chemistry and drug development.

References

  • Betanzos-Lara, S., Habtemariam, A., & Sadler, P. J. (2013). Transfer Hydrogenation Reactions of Photoactivatable N,N'-Chelated Ruthenium(II) Arene Complexes. Journal of the Mexican Chemical Society. Available at: [Link]

  • Dubey, A., et al. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. IntechOpen. Available at: [Link]

  • Li, F., et al. (2017). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Organometallics. Available at: [Link]

  • Wang, C., et al. (2019). Transfer hydrogenation of ketones catalyzed by 2,6-bis(triazinyl)pyridine ruthenium complexes. Tetrahedron Letters. Available at: [Link]

  • Kourkoumelis, N., et al. (2016). A 2-(2'-pyridyl)quinoline ruthenium(II) complex as an active catalyst for the transfer hydrogenation of ketones. ResearchGate. Available at: [Link]

  • Cadierno, V., & Francos, J. (2016). Ruthenacycles and Iridacycles as Transfer Hydrogenation Catalysts. Molecules. Available at: [Link]

  • Psomas, A., et al. (2025). Pyridine–Quinoline and Biquinoline-Based Ruthenium p-Cymene Complexes as Efficient Catalysts for Transfer Hydrogenation Studies: Synthesis and Structural Characterization. MDPI. Available at: [Link]

  • Ramachandran, R., et al. (2022). Carboxamide carbonyl-ruthenium(II) complexes: detailed structural and mechanistic studies in the transfer hydrogenation of ketones. RSC Publishing. Available at: [Link]

  • Science.gov. ruthenium-catalyzed transfer hydrogenation: Topics by Science.gov. Available at: [Link]

  • Lekketi, C. M., et al. (2024). Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization. MDPI. Available at: [Link]

  • Sahu, D., et al. (2022). Synthesis of ruthenium complexes and their catalytic applications: A review. Frontiers in Chemistry. Available at: [Link]

  • Baratta, W., et al. (2013). Several ligands coordinated with ruthenium. ResearchGate. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methoxy-2-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 4-Methoxy-2-(pyridin-2-yl)aniline. This document provides researchers, scientists, and drug development professionals with in-depth protocols, troubleshooting advice, and frequently asked questions (FAQs) concerning the recrystallization of this compound. Our goal is to move beyond simple instructions, offering a rationale for each step to empower you to optimize this critical purification process.

Compound Profile: Understanding 4-Methoxy-2-(pyridin-2-yl)aniline

A successful purification begins with a thorough understanding of the target molecule's properties and potential contaminants. 4-Methoxy-2-(pyridin-2-yl)aniline possesses a unique combination of functional groups—an aniline, a pyridine ring, and a methoxy ether—that dictates its solubility and behavior.

Physicochemical Properties

The interplay between the hydrogen-bonding capabilities of the aniline NH₂, the polarity of the pyridine nitrogen and methoxy oxygen, and the aromatic backbone results in moderate polarity.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂OChemScene[1]
Molecular Weight 200.24 g/mol PubChem[2]
Appearance Typically a solid (powder or crystals)Sigma-Aldrich
Storage Sealed in dry, 2-8°C, inert atmosphereChemScene, Sigma-Aldrich[1]
Calculated LogP 2.3394ChemScene[1]
Topological Polar Surface Area (TPSA) 48.14 ŲChemScene[1]

Note: The melting point should be determined experimentally on the crude material, as it is a critical parameter for selecting a recrystallization solvent to avoid "oiling out."[3]

Potential Impurities in Crude 4-Methoxy-2-(pyridin-2-yl)aniline

Impurities can arise from various sources, including unreacted starting materials, by-products of side reactions, or degradation.[4][5] Understanding these potential contaminants is key to designing an effective purification strategy.

Impurity TypePotential SpeciesRationale for PresenceRemoval by Recrystallization
Starting Materials e.g., 4-methoxyaniline, 2-halopyridineIncomplete reaction during synthesis.Generally effective, as starting materials often have significantly different solubility profiles.
By-products e.g., Isomers, over-reacted productsSide reactions occurring during the synthesis process.[4]Effective if the by-products have different polarities and thus different solubilities.
Reagents/Catalysts e.g., Palladium catalysts, base residuesCarry-over from the reaction workup.Insoluble inorganic salts are easily removed by hot filtration. Soluble reagents may require recrystallization.
Degradation Products Oxidized aniline species (e.g., quinone-like structures)Air or light exposure can lead to the oxidation of the electron-rich aniline moiety, often resulting in coloration.[5]Often highly colored and polar, these can sometimes be removed with activated charcoal and are typically left in the mother liquor.[6]

The Recrystallization Workflow: A Step-by-Step Overview

Recrystallization is a powerful technique that leverages differences in solubility between the desired compound and impurities at different temperatures.[7] The ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at room or lower temperatures.[8]

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A 1. Choose Solvent(s) B 2. Dissolve Crude Solid in Minimum Hot Solvent A->B Solvent selected C 3. Hot Filtration (If Insoluble Impurities Present) B->C Dissolved D 4. Slow Cooling (Induces Crystallization) B->D No insoluble impurities C->D Impurities removed E 5. Collect Crystals (Vacuum Filtration) D->E Crystals formed F 6. Wash with Ice-Cold Solvent E->F Crystals on filter G 7. Dry Crystals F->G Soluble impurities washed away H H G->H Pure Product G Start No Crystals Formed Upon Cooling Q1 Is the solution clear or cloudy? Start->Q1 A1_Clear Solution is clear: Likely not supersaturated Q1->A1_Clear Clear A1_Cloudy Solution is cloudy: Nucleation has started, but growth is inhibited Q1->A1_Cloudy Cloudy Action1 1. Scratch flask with a glass rod A1_Clear->Action1 A1_Cloudy->Action1 Action2 2. Add a seed crystal Action1->Action2 If no success Success Crystals Form! Action1->Success Success! Action3 3. Reduce solvent volume (boil off excess) and re-cool Action2->Action3 If no success Action2->Success Success! Action4 4. Cool to a lower temperature (e.g., freezer) Action3->Action4 If no success Action3->Success Success! Action4->Success Success!

Caption: Troubleshooting logic for inducing crystallization.

Q2: My compound separated as an oil instead of crystals. What should I do?

A2: This phenomenon, known as "oiling out," occurs when the solute precipitates from the solution as a liquid phase rather than a solid. [3]It often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too quickly with a very high concentration of solute. [3]

  • Solutions:

    • Reheat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to make the solution more dilute, then allow it to cool very slowly. [9] 2. Lower the Saturation Temperature: Add more of the "good" solvent so that crystallization begins at a lower temperature, hopefully one below the compound's melting point.

    • Change Solvents: Select a solvent with a lower boiling point.

    • Induce Crystallization Early: Vigorously stir the solution at a temperature just above where it oiled out previously and try to induce crystallization by scratching or seeding.

Q3: The recrystallized product is still colored. How can I get a colorless product?

A3: The color is likely due to highly polar, colored impurities that are co-precipitating with your product.

  • Solutions:

    • Activated Charcoal (Carbon): After dissolving the crude solid in the hot solvent, cool the solution slightly and add a very small amount (1-2% by weight of your compound) of activated charcoal. [6]Bring the solution back to a boil for a few minutes. The colored impurities will adsorb onto the carbon surface. Remove the charcoal via hot gravity filtration and then proceed with the cooling step. Caution: Using too much charcoal can adsorb your product and significantly reduce your yield. [6] 2. Repeat Recrystallization: A second recrystallization may be necessary to remove stubborn impurities.

Q4: My final yield is very low. How can I improve it?

A4: A low yield can result from several factors. [10]

  • Checklist for Improvement:

    • Too Much Solvent: Did you use the absolute minimum amount of hot solvent to dissolve the compound? Using excess solvent is the most common cause of low yield. [10] * Incomplete Crystallization: Did you cool the solution in an ice bath for a sufficient amount of time after initial cooling to room temperature?

    • Premature Filtration: Did you filter the crystals before crystallization was complete?

    • Excessive Washing: Did you wash the crystals on the filter with too much solvent, or was the washing solvent not ice-cold? This can redissolve some of your product. [10] * Inappropriate Solvent Choice: The compound may be too soluble in your chosen solvent even at low temperatures. Re-screen for a better solvent or solvent system. [11]

References

  • 4-(Pyridin-2-ylmethoxy)aniline | C12H12N2O | CID 10442773 . PubChem, National Center for Biotechnology Information. [Link]

  • Recrystallization . University of Colorado Boulder, Department of Chemistry. [Link]

  • 4-methoxy-2-methylaniline . Stenutz. [Link]

  • 4-(Pyridin-2-yl)aniline | C11H10N2 | CID 459518 . PubChem, National Center for Biotechnology Information. [Link]

  • (4-Methoxy-pyridin-2-yl)-methanol | C7H9NO2 | CID 10820596 . PubChem, National Center for Biotechnology Information. [Link]

  • Recrystallization . California State University, Stanislaus. [Link]

  • Recrystallisation Help . Reddit r/Chempros. [Link]

  • 3.6F: Troubleshooting . Chemistry LibreTexts. [Link]

  • Recrystallization I . University of Rochester. [Link]

  • Recrystallization . Wired Chemist. [Link]

  • Recrystallization II: Mixed Solvents . University of Rochester. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]

  • Preparation method of 4-methoxy-2-nitroaniline . Patsnap. [Link]

  • Presence of organic impurities into active pharmaceutical ingredients . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Aniline Impurities and Related Compound . Veeprho. [Link]

Sources

"troubleshooting catalyst deactivation with pyridinyl aniline ligands"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridinyl Aniline and Aminopyridine Ligand Catalysis. As a Senior Application Scientist, I frequently encounter researchers struggling with premature reaction stalling, unexplained color changes, or poor reproducibility in their cross-coupling, hydrogenation, and C–H activation workflows.

While pyridinyl aniline (and their derived pyridylidene amide, PYA) ligands offer exceptional electronic flexibility—often matching the donor strength of N-heterocyclic carbenes (NHCs)[1]—their unique coordination chemistry introduces specific deactivation pathways. This guide moves beyond generic troubleshooting. Here, we dissect the causality behind catalyst death and provide field-proven, self-validating protocols to rescue your catalytic cycle.

Diagnostic Workflow: Identifying the Root Cause

Before altering your reaction conditions, you must identify how your catalyst is dying. The workflow below outlines the logical progression from observing a drop in turnover frequency (TOF) to diagnosing the specific deactivation mechanism.

Workflow Start Reaction Stalls / Low TOF Analyze In Situ Spectroscopic Profiling Start->Analyze Path1 Monomeric Off-Cycle Species Analyze->Path1 Path2 Multinuclear Species Detected Analyze->Path2 Path3 Ligand Radical / Free Ligand Analyze->Path3 Diag1 Diagnosis: Product Inhibition Path1->Diag1 Diag2 Diagnosis: Flyover Dimerization Path2->Diag2 Diag3 Diagnosis: Valence Tautomerism Path3->Diag3 Fix1 Fix: Add ortho-steric bulk Diag1->Fix1 Fix2 Fix: Optimize activation step Diag2->Fix2 Fix3 Fix: Tune electronic flexibility Diag3->Fix3

Diagnostic workflow for identifying and resolving PYA catalyst deactivation.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why does my cross-coupling reaction stall prematurely when using PYA ligands, even with excess substrate? A1: The most common culprit is Product or Substrate Inhibition . The inherent Lewis basicity of the pyridine nitrogen allows it to coordinate tightly to the active metal center, effectively "poisoning" the catalyst by blocking the vacant coordination sites required for the catalytic cycle to proceed[2]. For example, in ruthenium-catalyzed transfer hydrogenations, the formation of a strong Ru–N bond to the pyridine product halts the reaction completely[3]. Similarly, in Pd-catalyzed C–N cross-couplings, primary amines and N-heteroaromatics can displace the supporting ligand, forming a catalytically dormant off-cycle palladium complex[4].

  • The Fix: Introduce steric shielding. Adding an ortho-methyl or xylyl group on the pyridinium heterocycle physically blocks the metal center from unwanted multi-ligand coordination without hindering the approach of the desired substrate. This single structural change has been proven to prevent deactivation and push turnover numbers (TON) up to 7,300[1][5].

Q2: My iron-based pyridine(diimine) system loses activity and changes color over time. What is the deactivation mechanism? A2: You are likely observing Dimerization . In base-metal catalysis (e.g., iron-catalyzed C(sp2)–H borylation), highly reactive, under-coordinated low-valent metal species can react with one another if a stabilizing substrate is not immediately available. This leads to the irreversible formation of inactive "flyover" dimers (e.g.,[(RPDI)Fe]2)[6]. These formally Fe(0) complexes are catalytically dead and represent a thermodynamic sink[6].

  • The Fix: Optimize your precatalyst activation step. Ensure that the reduction of the precatalyst occurs strictly in the presence of the substrate to favor the rapid formation of the active monomeric species (such as an iron borohydride intermediate) rather than allowing the reduced metal to aggregate[6].

Q3: In highly reductive environments (e.g., water reduction), my cobalt-aminopyridine catalyst degrades entirely. How do I prevent this? A3: This is a classic case of Valence Tautomerism . When the reduction potential of the metal is too close to that of the redox-active ligand, the system exists in an equilibrium. The desired metal-reduced state (e.g., [Co(I)(L)]⁻) is in equilibrium with a ligand-reduced state (e.g., [Co(II)(L•)]⁻)[7]. This ligand-centered radical is highly basic and susceptible to irreversible protonation. Protonation breaks the conjugation of the ligand, causing severe structural distortion and ultimate catalyst death[7].

  • The Fix: Tune the electronic properties of the ligand backbone (e.g., by adding electron-withdrawing groups) to stabilize the metal-centered reduction over the ligand-centered reduction, ensuring the cycle proceeds via the desired metal-hydride intermediate[7].

Q4: How does the electronic flexibility of PYA ligands influence catalyst lifespan? A4: PYA ligands are unique because they can seamlessly transition between a π-basic zwitterionic resonance structure and a π-acidic quinoidal structure[1]. This donor flexibility facilitates both oxidative addition and reductive elimination[1]. However, if the ligand is pushed entirely into its deprotonated quinoidal state by harsh bases, it loses its strong chelating ability, leading to ligand dissociation and precipitation of metal black. Maintaining a slightly acidic or buffered environment preserves the active zwitterionic ground state.

Quantitative Data: Deactivation Signatures

To aid in rapid diagnosis, compare your kinetic and spectroscopic observations against this standardized matrix of deactivation pathways.

Deactivation PathwayPrimary Catalyst SystemSpectroscopic Indicator (NMR/EPR)Kinetic ImpactMitigation Strategy
Product Inhibition Ru, Pd (Cross-coupling)Downfield shift of pyridine protons; sharp off-cycle monomer peaks.Zero-order kinetics at high conversion.ortho-substitution on the ligand[1][5].
"Flyover" Dimerization Fe, Co (C–H Borylation)Loss of paramagnetic monomer signal; appearance of diamagnetic dimer.Sudden reaction stall; non-linear catalyst order.Modify precatalyst activation conditions[6].
Valence Tautomerism Co (Water Reduction)EPR signature of a ligand-centered radical.Gradual TOF decay over time.Electronic tuning to favor the M(I) state[7].
Ligand Displacement Pd (C–N Coupling)Reappearance of free ligand signals (e.g., N-CH3 at δ 3.86 ppm).Extended induction period or premature termination.Utilize strongly chelating bidentate/tridentate motifs[1][4].

Experimental Protocol: In Situ NMR Kinetic Profiling

To reliably distinguish between product inhibition, dimerization, and ligand degradation, you must establish a self-validating diagnostic loop. Do not rely on end-point yields to diagnose mechanism.

Objective: Monitor the resting state of the catalyst and identify off-cycle species in real-time.

Step 1: Baseline Precatalyst Characterization

  • Dissolve 0.05 mmol of the isolated PYA-metal precatalyst in 0.5 mL of a suitable deuterated solvent (e.g., CD2Cl2).

  • Record a baseline ¹H NMR spectrum.

  • Causality Check: Identify the N-CH3 reporter group. In a zwitterionic, active ground state, this peak typically appears deshielded (e.g., ~δ 4.34 ppm). In the free or quinoidal ligand, it appears upfield (e.g., ~δ 3.86 ppm)[1]. This shift is your primary diagnostic probe.

Step 2: Reaction Initiation under Turnover Conditions

  • Add the substrate, required reagents, and an internal standard (e.g., 1,3,5-trimethoxybenzene) to the NMR tube.

  • Seal the tube with a Teflon cap under a strict inert atmosphere (Argon/N2).

  • Causality Check: The Teflon seal is critical. Oxygen ingress will cause oxidative degradation of the metal center, completely confounding the observation of the true catalytic deactivation pathway.

Step 3: Time-Course Acquisition

  • Insert the tube into the NMR spectrometer pre-heated to the exact reaction temperature.

  • Acquire ¹H NMR spectra at 5-minute intervals over a 2-hour period.

Step 4: Mechanistic Deconvolution (Self-Validation) Analyze the kinetic data against the following scenarios to validate your hypothesis:

  • Scenario A (Product Inhibition): The N-CH3 peak shifts slightly, and substrate conversion halts at a specific percentage. The product's pyridine signals show distinct coordination shifts compared to a control spectrum of the free product[2][3].

  • Scenario B (Ligand Displacement): The N-CH3 peak shifts drastically upfield back to ~δ 3.86 ppm, proving the ligand has been displaced and reverted to its free state[1][4].

  • Scenario C (Dimerization): Broad paramagnetic signals disappear and are replaced by sharp diamagnetic signals of a multinuclear complex, correlating perfectly with a sudden, non-linear drop in turnover frequency[6].

References

  • Pyridylidene Amines and Amides: Donor-Flexible Ligands for Catalysis. ResearchGate.
  • Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. Benchchem.
  • Electronically flexible PYA ligands for efficient palladium-catalyzed α-arylation of ketones. Dalton Transactions (RSC Publishing).
  • Deactivation of a Cobalt Catalyst for Water Reduction through Valence Tautomerism. OSTI.
  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT.
  • Ruthenium Complexes with PYA Pincer Ligands for Catalytic Transfer Hydrogenation of Challenging Substrates. CHIMIA.
  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. PubMed.

Sources

"removing impurities from 4-Methoxy-2-(pyridin-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-Methoxy-2-(pyridin-2-yl)aniline (CAS: 854898-06-9). This compound is highly valued as a bidentate directing group in sp² C–H bond amination and as a crucial intermediate in pharmaceutical drug development[1][2].

Because this molecule features both an electron-rich aniline and a coordinating pyridine ring, its synthesis—typically via a palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-bromo-4-methoxyaniline with 2-pyridylboronic acid—is notoriously prone to specific impurity profiles[3][4]. This guide is designed to help researchers troubleshoot reaction failures, understand the mechanistic causality behind impurity formation, and execute self-validating purification protocols.

Workflow Visualization: Impurity Tracking & Removal

The following diagram maps the logical flow of the crude reaction mixture through targeted purification phases, highlighting exactly where and how specific impurities are eliminated.

G cluster_impurities Common Impurities Start Crude Reaction Mixture 4-Methoxy-2-(pyridin-2-yl)aniline Imp1 Unreacted Bromide & Biaryls (Neutral Organics) Ext Acid-Base Extraction (1M HCl then pH 10) Start->Ext Step 1 Imp2 Palladium Black (Colloidal Catalyst) Imp3 Quinone-imines (Oxidation Byproducts) Ext->Imp1 Removes Scavenge Thiol-Silica Treatment (Pd Scavenging) Ext->Scavenge Step 2 Scavenge->Imp2 Removes Chroma Silica Chromatography (Degassed Solvents) Scavenge->Chroma Step 3 Chroma->Imp3 Removes Pure Pure 4-Methoxy-2-(pyridin-2-yl)aniline Chroma->Pure Final Polish

Purification workflow isolating 4-Methoxy-2-(pyridin-2-yl)aniline from synthesis impurities.

Quantitative Data: Impurity Profiling

To successfully purify your product, you must exploit the physicochemical differences between the target molecule and its impurities.

Impurity ProfileMechanistic SourceRelative Polarity (TLC)Recommended Removal Strategy
2-Bromo-4-methoxyaniline Incomplete conversion due to rapid degradation of 2-pyridylboronic acid.Low Polarity (High

)
Acid-base extraction (exploiting differential pKa)[5].
Pyridine Protodeboronation of 2-pyridylboronic acid in basic aqueous media.VolatileEvaporation under high vacuum.
2,2'-Bipyridine Homocoupling of 2-pyridylboronic acid triggered by oxygen ingress.Medium PolarityCareful column chromatography (EtOAc/Hexane gradient).
Quinone-imines Air oxidation of the highly electron-rich 4-methoxy aniline moiety.High Polarity (Streaking)Sodium dithionite wash; strict inert atmosphere handling.
Palladium Black Catalyst aggregation chelated by the bidentate product.Insoluble / BaselineCelite filtration followed by Thiol-scavenger resin[6].

Troubleshooting & FAQs

Q1: My Suzuki coupling stalls at 40-50% conversion, leaving a large amount of unreacted 2-bromo-4-methoxyaniline. Why is this happening, and how do I fix it? Causality: The root cause is the inherent instability of 2-pyridylboronic acid. In the presence of water and inorganic bases (standard Suzuki conditions), the basic pyridine nitrogen facilitates a cyclic transition state that leads to rapid protodeboronation, converting your boronic acid into volatile pyridine before transmetalation can occur[3][7]. Solution: Do not simply increase the temperature, as this accelerates deborylation. Instead, use a slow-addition syringe pump to add the boronic acid over 4 hours, keeping its steady-state concentration low. Alternatively, switch to a more stable surrogate like 2-pyridylboronic acid MIDA ester, or invert the coupling polarity (use 2-bromopyridine and 4-methoxy-2-aminophenylboronic acid).

Q2: My isolated product has a persistent dark brown/black tint that won't go away, even after multiple silica gel columns. What is this, and how is it removed? Causality: You are observing colloidal palladium (Pd black) contamination. 4-Methoxy-2-(pyridin-2-yl)aniline is a potent bidentate ligand[1]. The primary amine and the pyridine nitrogen chelate the residual palladium, dragging it through the silica gel alongside your product. Solution: Standard chromatography cannot break this chelation. You must introduce a competing ligand with a higher affinity for palladium. Treat the organic phase with a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) prior to chromatography. The strong Pd–S bond will strip the metal from your bidentate product.

Q3: I am seeing a highly polar, brightly colored (red/purple) impurity that streaks heavily on the TLC plate. What is causing this? Causality: The methoxy group at the para position strongly donates electron density into the aniline ring. This makes the primary amine exceptionally susceptible to spontaneous air oxidation, resulting in the formation of highly conjugated, colored quinone-imine derivatives. Solution: Perform all workups using degassed solvents. If quinone-imines have already formed, wash your crude organic layer with a mild aqueous reducing agent, such as sodium dithionite (


), to reduce the impurities back to the parent aniline.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. If a step is performed correctly, a specific, observable physical change will confirm success before you proceed to the next step.

Protocol A: Chemoselective Acid-Base Extraction

This protocol separates the basic target molecule from neutral unreacted halides and homocoupled biaryls.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (50 mL per gram of crude).

  • Acidic Extraction: Extract the organic layer with 1M HCl (3 × 25 mL).

    • Validation Check: The bidentate 4-methoxy-2-(pyridin-2-yl)aniline will protonate (aniline pKa ~4.5, pyridine pKa ~5.2) and partition into the aqueous layer. The organic layer should retain the neutral, unreacted 2-bromo-4-methoxyaniline. Spot both layers on a TLC plate; the product should be entirely absent from the organic layer.

  • Organic Wash: Wash the combined acidic aqueous layers with Dichloromethane (DCM) (20 mL) to remove trace organic impurities, discarding the DCM.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches 10.

    • Validation Check: The solution must turn cloudy as the neutral free-base of 4-methoxy-2-(pyridin-2-yl)aniline precipitates or "oils out" of the aqueous phase. If the solution remains clear, the pH is not high enough.

  • Recovery: Extract the cloudy aqueous layer with DCM (3 × 30 mL). Dry the combined DCM layers over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Palladium Scavenging Polish

This protocol breaks the product-palladium chelate.

  • Preparation: Dissolve the crude free-base obtained from Protocol A in DCM (20 mL per gram).

  • Scavenger Addition: Add 3-mercaptopropyl-functionalized silica gel (thiol scavenger). Use 5 molar equivalents of scavenger relative to the initial Pd catalyst loading used in your Suzuki coupling.

  • Incubation: Stir the suspension at 35 °C for 2 to 4 hours.

    • Validation Check: The dark tint of the solution should visibly transfer to the solid silica particles, leaving the liquid phase a pale yellow or clear.

  • Filtration: Filter the mixture through a tightly packed pad of Celite, washing the pad with excess DCM.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the palladium-free target compound. Store immediately under an argon atmosphere at -20 °C to prevent oxidation.

References

  • Benchchem. "An In-Depth Technical Guide to 2-Nitro-6-(pyridin-2-yl)aniline: Discovery and History".
  • Chem-Impex. "2-(2-Pyridyl)aniline".
  • Organic & Biomolecular Chemistry (RSC Publishing). "Discovery of 2-(pyridin-2-yl)aniline as a directing group for the sp2 C–H bond amination mediated by cupric acetate".
  • Reddit (r/Chempros). "Help needed with unreproducible Suzuki coupling".
  • ResearchGate. "Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail".
  • ResearchGate. "ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation".

Sources

"challenges in scaling up the synthesis of 4-Methoxy-2-(pyridin-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-Methoxy-2-(pyridin-2-yl)aniline. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling up this important transformation. The primary synthetic route involves a Palladium-catalyzed C-N cross-coupling reaction, typically a Buchwald-Hartwig Amination, between a 2-halopyridine and 4-methoxyaniline. While powerful, this reaction class is sensitive to various parameters, and successful execution, particularly at scale, requires careful optimization.

This guide provides field-proven insights and troubleshooting strategies to address specific experimental issues, ensuring robust and reproducible outcomes.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a direct question-and-answer format.

Problem 1: Low to No Conversion of Starting Materials

Q: My reaction is not proceeding, or the conversion has stalled at <10%. I've combined 2-chloropyridine, 4-methoxyaniline, a palladium source, a ligand, and a base. What should I investigate first?

A: Low or no conversion in the amination of 2-chloropyridine is a frequent challenge. The primary bottleneck is often the oxidative addition of the C-Cl bond to the Pd(0) catalyst, which is the rate-limiting step for less reactive aryl chlorides.[1]

Here is a systematic approach to troubleshoot this issue:

  • Verify Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were thoroughly degassed. Any leaks can lead to rapid catalyst deactivation, often visible as the formation of black palladium precipitate.[2]

  • Assess the Catalyst System:

    • Palladium Source: If you are using Pd(OAc)₂, its reduction to the active Pd(0) species can be inefficient. Consider switching to a pre-formed Pd(0) source like Pd₂(dba)₃ or, even better, a modern palladacycle pre-catalyst (e.g., G3 or G4 type), which generates the active catalyst more cleanly and efficiently.[1]

    • Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are generally ineffective for activating C-Cl bonds. The synthesis of 2-arylaminopyridines requires bulky, electron-rich phosphine ligands to promote the difficult oxidative addition and subsequent reductive elimination steps.[1][3] Consider ligands specifically designed for this purpose.

  • Reaction Conditions:

    • Temperature: These reactions often require higher temperatures (e.g., 80-110 °C) to drive the oxidative addition of the C-Cl bond.[1] Ensure your reaction is heated to the target temperature.

    • Base: Sodium tert-butoxide (NaOt-Bu) is the most common and often most effective base for this transformation.[1] If your substrates are sensitive to this strong base, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, but they will likely require a more active catalyst/ligand system and potentially higher temperatures to achieve good conversion.[1][4]

  • Purity of Reagents: Water is detrimental to the catalytic cycle. Ensure you are using anhydrous solvents and that your starting materials (amine and halide) are dry and pure.[2]

Catalyst & Ligand Selection Table
Ligand FamilyExample LigandsKey Characteristics & Use CaseCitation
Biaryl Phosphines XPhos, RuPhos, BrettPhosHighly bulky and electron-rich. Considered the "gold standard" for challenging C-N couplings, especially with heteroaryl chlorides. BrettPhos and RuPhos have shown exceptional performance.[5]
Ferrocenyl Phosphines JosiphosRobust and effective for C-Cl bond activation.[1]
Chelating Phosphines BINAP, DPPFFirst-generation improvements for C-N coupling, effective for primary amines but may be less efficient for challenging heteroaryl chlorides compared to modern biaryl phosphines.[6]
Problem 2: Significant Side Product Formation

Q: My reaction is converting the starting material, but I'm seeing a major side product. How do I identify and suppress it?

A: The most common side product in this reaction is the hydrodehalogenation of the 2-chloropyridine, resulting in the formation of pyridine. This occurs when the catalytic cycle is intercepted by a competing reduction pathway before the desired C-N bond is formed.[1]

Troubleshooting Hydrodehalogenation
  • Cause: This side reaction is often favored when the reductive elimination step (forming the C-N bond) is slow. It can also be exacerbated by the presence of trace water or other protic impurities.[1]

  • Solution 1: Ligand Choice: The ligand has a profound impact on the rate of reductive elimination. Switching to a more electron-rich and sterically hindered ligand (see table above) can accelerate the desired C-N bond formation, outcompeting the hydrodehalogenation pathway.[7]

  • Solution 2: Amine Stoichiometry: Using a slight excess of the 4-methoxyaniline (e.g., 1.2-1.4 equivalents) can help push the equilibrium towards the formation of the Pd-amido complex, favoring the desired coupling.[1]

  • Solution 3: Rigorous Anhydrous Conditions: Re-verify that all reagents and solvents are scrupulously dry. Water can act as a proton source for the unwanted reduction.[2]

Troubleshooting Workflow Diagram

G start Low Yield or Side Products Observed check_conversion Analyze Crude Reaction: Low Conversion? start->check_conversion check_inert 1. Verify Inert Atmosphere (No Pd Black?) check_conversion->check_inert Yes identify_sp Identify Side Product: Hydrodehalogenation? check_conversion->identify_sp No low_conv_path Yes check_catalyst 2. Optimize Catalyst System (Pre-catalyst + Bulky Ligand?) check_inert->check_catalyst check_conditions 3. Increase Temperature & Verify Base Activity check_catalyst->check_conditions end_goal Improved Yield and Purity check_conditions->end_goal side_prod_path No (High Conversion, Poor Selectivity) optimize_ligand 1. Switch to More Bulky/ Electron-Rich Ligand identify_sp->optimize_ligand Yes sp_yes Yes optimize_stoich 2. Use Slight Excess of Amine (1.2-1.4 eq) optimize_ligand->optimize_stoich check_dry 3. Ensure Strictly Anhydrous Conditions optimize_stoich->check_dry check_dry->end_goal

Caption: Troubleshooting decision tree for Buchwald-Hartwig amination.

Problem 3: Product Purification is Difficult

Q: I have successfully synthesized the product, but it streaks badly on my silica gel column, and I cannot get a clean separation. What purification strategies do you recommend?

A: This is a very common issue. The final product, 4-Methoxy-2-(pyridin-2-yl)aniline, contains two basic nitrogen atoms (the aniline and the pyridine). These basic sites interact strongly with the acidic silanol groups on the surface of standard silica gel, causing significant tailing or "streaking" during column chromatography.[8]

Recommended Purification Strategies:

  • Mobile Phase Modification: The most straightforward solution is to neutralize the acidic sites on the silica.

    • Add a Basic Modifier: Add a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (as a 7N solution in methanol), to your eluent system. A typical starting concentration is 0.5-1% (v/v).[8] This will compete for the acidic sites on the silica, allowing your product to elute with a much-improved peak shape.

  • Alternative Stationary Phases: If mobile phase modification is insufficient, consider a different stationary phase.

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

    • Reversed-Phase (C18) Chromatography: If your product has sufficient organic character, reversed-phase chromatography using solvents like acetonitrile and water can be highly effective.

  • Recrystallization: If the crude product is obtained as a solid and is of reasonable purity (>90%), recrystallization is an excellent and scalable purification method. Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find conditions where the product is soluble when hot but sparingly soluble upon cooling.[8]

  • Acid-Base Extraction/Wash: Before chromatography, an aqueous wash can remove certain impurities. A wash with a mild basic solution (e.g., saturated NaHCO₃) can remove any acidic byproducts, while a wash with a mild acidic solution (e.g., dilute NH₄Cl) could potentially remove more basic impurities, but be cautious as this may also protonate and extract your product into the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: Which starting material is better: 2-chloropyridine or 2-bromopyridine?

A1: From a chemical reactivity standpoint, 2-bromopyridine is significantly more reactive than 2-chloropyridine. The C-Br bond undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Cl bond.[1] This means reactions with 2-bromopyridine can often be run under milder conditions (lower temperature, less active catalyst). However, from a cost and availability perspective, 2-chloropyridine is often much cheaper, making it the preferred starting material for large-scale synthesis. The choice depends on balancing raw material cost against the cost and complexity of the required catalyst system and reaction conditions.

Q2: What are the key safety and operational considerations when scaling this reaction from the lab to a pilot plant?

A2: Scaling up a Buchwald-Hartwig amination requires careful consideration of several factors beyond just multiplying reagent quantities.

  • Exotherm Management: The reaction can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction temperature must be carefully monitored and controlled with an appropriate cooling system to prevent a thermal runaway.

  • Reagent Addition: Adding the strong base (e.g., NaOt-Bu) or other reagents should be done at a controlled rate to manage any initial exotherm.

  • Inert Atmosphere: Maintaining a strictly inert atmosphere in a large reactor is critical and more challenging than in lab glassware. Ensure the reactor can be properly purged and maintained under a positive pressure of nitrogen or argon.[9]

  • Handling of Solids: If using solid reagents like a carbonate base or a solid catalyst, ensure the reactor has adequate agitation to maintain a uniform slurry. In continuous flow systems, the precipitation of salts can lead to clogging, which may be mitigated using techniques like acoustic irradiation.[10][11]

  • Work-up and Product Isolation: Filtration of palladium residues (often on a pad of Celite) and handling large volumes of solvents for extraction and purification must be planned. Consider process economics, such as solvent recycling.[10]

Q3: Can the palladium catalyst be recycled?

A3: In principle, yes, but it is challenging in a homogeneous setting. The palladium catalyst remains dissolved in the reaction mixture. For large-scale processes, minimizing the amount of palladium in the final product is a critical regulatory requirement, especially for pharmaceuticals.[4] Strategies include:

  • High-Turnover Catalysts: Using highly efficient catalyst systems at very low loadings (ppm levels) can make the cost of a single use acceptable.[12]

  • Post-Reaction Scavenging: Treating the crude reaction mixture with palladium scavengers (e.g., silica-based thiols, activated carbon) can remove residual palladium.

  • Crystallization: If the product can be crystallized, this is often a very effective method for removing palladium residues, which tend to remain in the mother liquor.[4]

General Laboratory Protocol (Starting Point)

This protocol is a general starting point and must be optimized for your specific setup and scale.

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 eq)

  • 4-Methoxyaniline (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • RuPhos (0.024 mmol, 2.4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 eq)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Pd₂(dba)₃, RuPhos, sodium tert-butoxide, and 4-methoxyaniline.

  • Inerting: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe, followed by the 2-chloropyridine.

  • Reaction: Heat the reaction mixture to 100 °C in a pre-heated oil bath with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove the palladium black and inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can then be purified by column chromatography on silica gel using an eluent system such as hexanes/ethyl acetate containing 1% triethylamine.

Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition hx HX + Base-H⁺ pd0->hx amido_complex Pd(II) Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Product (Ar-NR₂) amido_complex->product product_complex Product Complex ar_x 2-Cl-Py (Ar-X) ar_x->oa_complex amine 4-MeO-Aniline (R₂NH) amine->oa_complex base NaOtBu base->oa_complex

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

  • Hase, S., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Anal Biochem, 232(1), 65-8. Available at: [Link]

  • Harris, M. C., et al. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. J. Am. Chem. Soc. Available at: [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. J. Am. Chem. Soc., 146, 19414-19424. Available at: [Link]

  • Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. Available at: [Link]

  • Old, D. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available at: [Link]

  • Cernak, T., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Available at: [Link]

  • Guram, A. S., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Vamos, M., & Cosford, N. D. P. (2012). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. J Org Chem. Available at: [Link]

  • Singh, R., et al. (2019). Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction. ACS Publications. Available at: [Link]

  • Lapkin, A. A., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Green Chemistry. Available at: [Link]

  • Snead, D. R., & Jamison, T. F. (2015). Palladium-catalyzed amination reactions in flow: overcoming the challenges of clogging via acoustic irradiation. Chemical Science. Available at: [Link]

Sources

"preventing oxidation of 4-Methoxy-2-(pyridin-2-yl)aniline during storage"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for 4-Methoxy-2-(pyridin-2-yl)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who rely on the stability and purity of this critical reagent. The unique structure of this molecule, featuring an electron-rich aniline ring and a pyridyl moiety, makes it susceptible to oxidative degradation. This guide provides in-depth, actionable answers to common questions regarding its storage, handling, and stability, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)
Troubleshooting & Observation

Question 1: My previously off-white 4-Methoxy-2-(pyridin-2-yl)aniline has turned yellow/brown upon storage. What is happening and can I still use it?

Answer: The discoloration you are observing is a classic indicator of oxidation. The aniline functional group is highly susceptible to oxidation, especially when activated by the electron-donating methoxy group on the same aromatic ring. Exposure to atmospheric oxygen, accelerated by light and ambient heat, initiates a cascade of degradation reactions.[1]

Initially, radical cations can form, which then couple to create colored dimeric and polymeric impurities. Common degradation products for anilines include highly conjugated molecules like quinone-imines, phenazines, and azo compounds, which are intensely colored and absorb visible light, appearing as yellow, brown, or even dark purple solids.

Can you still use it? For applications demanding high purity, such as in catalytic cross-coupling reactions or late-stage pharmaceutical synthesis, it is strongly advised not to use the discolored material. The presence of these impurities can lead to inconsistent reaction outcomes, lower yields, and the formation of unexpected side products, compromising the integrity and reproducibility of your work.[1] For non-critical applications, its use should be preceded by a thorough purity analysis (e.g., HPLC, NMR).

Aniline Pristine 4-Methoxy-2-(pyridin-2-yl)aniline (Off-white solid) Intermediates Reactive Intermediates (e.g., Radical Cations) Aniline->Intermediates Oxidation Oxidants Initiators: • Atmospheric Oxygen (O₂) • Light (Photons) • Heat Oxidants->Intermediates Products Oxidized Impurities • Quinone-imines • Azo Compounds • Polymeric Materials (Yellow/Brown) Intermediates->Products Dimerization/ Polymerization

Caption: Simplified pathway of aniline oxidation.

Prevention & Storage Protocols

Question 2: What are the definitive best practices for storing this compound to prevent oxidation?

Answer: Preventing oxidation requires a multi-faceted approach focused on rigorously excluding oxygen, light, and moisture. Aromatic amines are hygroscopic and their degradation can be accelerated by the presence of moisture.[2] The core principle is to create an environment that is as inert as possible.

Recommended Storage Conditions:

ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Atmosphere Tightly sealed container, headspace flushed with inert gas.Sealed under a positive pressure of dry Nitrogen or Argon.Displaces oxygen, the primary oxidant.[1]
Container Amber glass vial with a PTFE-lined cap.Flame-sealed ampoule or a Sure/Seal™ style bottle.[3]Protects from light and provides an impermeable barrier.
Temperature 2-8°C (Refrigerated)≤ -20°C (Freezer)Reduces the kinetic rate of oxidation.[4]
Location Cool, dry, dark, and well-ventilated area.Dedicated freezer for air-sensitive reagents.Ensures consistent conditions and prevents accidental exposure.

Protocol 1: Preparing for Long-Term Storage under Inert Gas

This protocol is essential for preserving the integrity of the compound for future use.

Materials:

  • 4-Methoxy-2-(pyridin-2-yl)aniline

  • Appropriately sized amber glass vial(s) with PTFE-lined septa caps

  • Schlenk line or glovebox with a dry Nitrogen or Argon source

  • Vacuum pump

  • Parafilm® or electrical tape

Procedure (Using a Schlenk Line):

  • Preparation: Place the required amount of the aniline into a clean, dry vial. Do not fill more than half-full to allow for an adequate inert gas headspace.

  • Initial Seal: Securely cap the vial with the PTFE-lined cap.

  • Connect to Schlenk Line: Attach a needle connected to the Schlenk line gas/vacuum manifold, piercing it through the septum. Insert a second "bleed" needle that doesn't connect to the line to allow for gas flow.

  • Purge Cycle: Gently open the inert gas flow to flush the vial for 1-2 minutes.

  • Evacuate: Close the gas inlet and carefully apply vacuum to evacuate the vial. Avoid aggressive vacuum which could cause the solid to fly around.

  • Backfill: Close the vacuum and slowly refill the vial with inert gas.

  • Repeat: Perform this evacuate-backfill cycle a minimum of 3-5 times to ensure all atmospheric oxygen has been removed.

  • Final Seal: After the final backfill, remove the bleed needle first, followed by the main gas inlet needle, to maintain a slight positive pressure of inert gas inside the vial.

  • Secure: Wrap the cap and neck of the vial securely with Parafilm® as a secondary barrier.

  • Store: Immediately place the prepared vial in a freezer at ≤ -20°C.

start Start: Receive/Synthesize Compound check_duration Storage Duration? start->check_duration short_term Short-Term (<1 month) • Tightly seal in amber vial • Flush headspace with N₂/Ar • Refrigerate (2-8°C) check_duration->short_term Short long_term Long-Term (>1 month) • Use Schlenk line or glovebox • Evacuate-backfill cycle (3x) • Seal under positive pressure • Freeze (≤ -20°C) check_duration->long_term Long end_storage Store in Dark, Designated Location short_term->end_storage long_term->end_storage

Caption: Decision workflow for proper storage.

Question 3: My lab doesn't have a Schlenk line or glovebox. Are there any alternative methods for handling and storage?

Answer: While a Schlenk line or glovebox provides the most robust protection, you can still significantly minimize oxidation with careful benchtop techniques. The key is to minimize the duration of air exposure and work efficiently.

Alternative "Low-Tech" Inert Atmosphere Technique:

  • Prepare the Vial: Place the aniline in a vial that can be sealed with a rubber septum.

  • Insert Needles: Pierce the septum with two long needles.

  • Inert Gas Flush: Connect one needle to a gentle stream of nitrogen or argon gas. The second needle acts as a vent.

  • Flush: Allow the inert gas to flow for 5-10 minutes to displace the air in the vial.

  • Seal: While the gas is still flowing, remove the vent needle first, then the gas inlet needle. This traps a positive pressure of inert gas inside.

  • Secure and Store: Immediately wrap with Parafilm® and store in the freezer as previously described.

When weighing out the compound, open the vial for the shortest possible time in an area with minimal airflow. If possible, you can maintain a gentle flow of inert gas over the opening of the vial during the transfer.

Analysis & Quality Control

Question 4: How can I quantitatively assess the purity of my 4-Methoxy-2-(pyridin-2-yl)aniline and detect oxidation products?

Answer: Visual inspection is only a qualitative indicator. For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) with UV detection is the most effective and common method.[5][6] A pure, unoxidized sample will show a single major peak, while an oxidized sample will display multiple smaller peaks, typically at different retention times, corresponding to the various degradation products.

Protocol 2: Quality Control via Reverse-Phase HPLC

Objective: To determine the purity of a sample and detect the presence of degradation products.

Instrumentation & Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile (ACN) and water

  • Trifluoroacetic acid (TFA) or formic acid (FA)

  • Sample of 4-Methoxy-2-(pyridin-2-yl)aniline

  • Volumetric flasks, pipettes, and syringe filters (0.22 or 0.45 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (or FA) in Water

    • Mobile Phase B: 0.1% TFA (or FA) in Acetonitrile

  • Sample Preparation:

    • Accurately prepare a stock solution of your aniline sample at ~1 mg/mL in acetonitrile or a 50:50 ACN/Water mixture.

    • Dilute this stock solution to a working concentration of ~50 µg/mL using the 50:50 ACN/Water mixture.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example Method):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or use a photodiode array detector to scan multiple wavelengths)

    • Column Temperature: 30°C

    • Gradient:

      Time (min) % Mobile Phase B (ACN)
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

  • Analysis:

    • Inject a blank (mobile phase mixture) to establish a baseline.

    • Inject your prepared sample.

    • Integrate the peaks. The purity can be expressed as the area of the main peak divided by the total area of all peaks. A fresh, pure sample should have a purity >98%. The presence of multiple other peaks indicates degradation.

Caption: Logical troubleshooting for compound degradation.

References
  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Aiche. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • Analyst (RSC Publishing). (n.d.). Colorimetric determination of aniline in the presence of 4-aminophenol and other oxidation products. Retrieved from [Link]

  • ResearchGate. (2025, November 1). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • Patsnap Eureka. (2026, February 26). How to Reduce Oxidation in Organic Compounds. Retrieved from [Link]

  • PubMed. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Retrieved from [Link]

  • Hilaris Publisher. (2024, July 27). Natural Antioxidants in Organic Foods: A Chemical Perspective. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Natural Extracts as Potential Source of Antioxidants to Stabilize Polyolefins. Retrieved from [Link]

  • MDPI. (2025, February 3). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]

  • Malaysian Journal of Analytical Sciences. (2013). DETERMINATION OF ANILINE DEGRADED FROM SUDAN I IN CLOTHS. Retrieved from [Link]

  • EPA. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Retrieved from [Link]

  • (n.d.). Performing Sensitive Reactions without a Schlenk Line. Retrieved from [Link]

  • ResearchGate. (2017, June 8). Oxidation of aniline using different reaction pathways. Retrieved from [Link]

  • PMC. (1950, May). Studies in peroxidase action. 4. The oxidation of 4-methoxy-2:6-dimethylaniline. Suggestions for a mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-ylmethoxy)aniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)aniline. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxy-pyridin-2-yl)-methanol. Retrieved from [Link]

  • MDPI. (2023, January 4). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Retrieved from [Link]

  • Eureka | Patsnap. (2022, March 22). Preparation method of 4-methoxy-2-nitroaniline. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Cytotoxicity of 4-Methoxy-2-(pyridin-2-yl)aniline Metal Complexes and Their Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of anticancer drug discovery, metal-based complexes continue to emerge as a promising frontier, offering unique coordination chemistries and diverse mechanisms of action that can overcome the limitations of purely organic compounds. The strategic design of ligands is paramount to the therapeutic efficacy of these complexes. Ligands such as 4-Methoxy-2-(pyridin-2-yl)aniline are of particular interest due to their bidentate N,N-donor sites, which can form stable complexes with a variety of transition metals. The electronic and steric properties of this ligand, conferred by the methoxy and pyridinyl groups, can be fine-tuned to modulate the cytotoxic profile of the resulting metal complex.

This guide provides a comparative analysis of the cytotoxic potential of metal complexes derived from ligands structurally related to 4-Methoxy-2-(pyridin-2-yl)aniline. While direct and comprehensive cytotoxic data for metal complexes of this specific ligand remains an area of active research, a robust understanding of its potential can be gleaned from the performance of its structural analogs. By examining the experimental data from closely related systems, we can infer structure-activity relationships and guide future research in the development of more potent and selective metal-based anticancer agents.

Comparative Cytotoxicity Analysis: A Look at Structural Analogs

The cytotoxic efficacy of a metal complex is intrinsically linked to the nature of the central metal ion and the coordinating ligand. To provide a clear comparison, the following table summarizes the in vitro cytotoxicity (IC50 values) of various metal complexes featuring pyridine and aniline-like moieties against a panel of human cancer cell lines. This data, collated from multiple studies, serves as a benchmark for evaluating the potential of new complexes derived from 4-Methoxy-2-(pyridin-2-yl)aniline.

Metal ComplexCancer Cell LineIC50 (µM)Reference
[Cu(L)Cl₂]₂ (L = 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol)SK-OV-3 (Ovarian)3.69 ± 0.16[1]
[Cu(L)Cl₂]₂ (L = 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol)MGC80-3 (Gastric)2.60 ± 0.17[1]
[Cu(L)Cl₂]₂ (L = 2-((2-(pyridin-2-yl)hydrazono)methyl)quinolin-8-ol)HeLa (Cervical)3.62 ± 0.12[1]
[Cu(L¹)Cl₂] (L¹ = 4'-(3-methoxyphenyl)-2,2':6',2"-terpyridine)HeLa, Hep-G2, BEL-7402Good activity[2]
[Cu(L²)Cl₂] (L² = 4'-(4-methoxyphenyl)-2,2':6',2"-terpyridine)HeLa, Hep-G2, BEL-7402Good activity[2]
[Cu(L³)Cl₂] (L³ = 4'-(3,5-dimethoxyphenyl)-2,2':6',2"-terpyridine)HeLa, Hep-G2, BEL-7402Good activity[2]
[Pt(L)Cl]Cl (L = 4'-pyridyl functionalized 2,2':6',2"-terpyridine)A549 (Non-small cell lung)Low micromolar[3]
Palladium(II) iminophosphine complexesWHCO1 (Esophageal)19.02–45.27[4]
Palladium(II) iminophosphine complexesKYSE450 (Esophageal)10.03–68.54[4]
meso-Tetra-(4-pyridyl)porphyrin/palladium(II) complexesMDA-MB-231 (Breast)Moderate activity[5]

Note: "Good activity" and "Moderate activity" are reported as described in the source abstracts. For precise comparisons, consulting the full-text articles for specific IC50 values is recommended.

From the data, it is evident that copper(II) and platinum(II) complexes with related polypyridyl and hydrazone ligands exhibit significant cytotoxicity in the low micromolar range against a variety of cancer cell lines.[1][3] Palladium(II) complexes also demonstrate notable activity.[4][5] The choice of the metal center and the specific substitutions on the ligand framework play a crucial role in determining the anticancer potency. The presence of methoxy groups, as in the target ligand, has been shown in some terpyridine complexes to contribute to their biological activity.[2]

Standardized Experimental Protocol: The MTT Assay

To ensure the reproducibility and comparability of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture human cancer cells (e.g., MCF-7, HeLa, A549) in a suitable medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Trypsinize and count the cells. Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a negative control (untreated cells).

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing the compound.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • After incubation with MTT, carefully remove the MTT solution.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well plates compound_prep 2. Prepare Serial Dilutions of Metal Complex treatment 3. Treat Cells with Complex (48-72h incubation) compound_prep->treatment add_mtt 4. Add MTT Reagent (2-4h incubation) treatment->add_mtt solubilize 5. Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read_absorbance 6. Measure Absorbance (570 nm) solubilize->read_absorbance calc_ic50 7. Calculate % Viability and IC50 Value read_absorbance->calc_ic50

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Plausible Mechanism of Action: Induction of Apoptosis

A common mechanism by which metal complexes exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[7] This process is a highly regulated cellular cascade that leads to the elimination of damaged or cancerous cells. Many metal complexes, including those of copper and platinum, have been shown to trigger apoptosis through various signaling pathways.[1]

A key pathway involves the generation of reactive oxygen species (ROS) within the cancer cells. The elevated levels of ROS can induce mitochondrial dysfunction, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates, resulting in the characteristic morphological changes of apoptosis.

Apoptosis_Pathway MetalComplex 4-Methoxy-2-(pyridin-2-yl)aniline Metal Complex ROS Increased Reactive Oxygen Species (ROS) MetalComplex->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytochromeC->Apoptosome Caspase9 Activated Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Activated Caspase-3 (Effector) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A plausible apoptotic pathway induced by metal complexes.

Conclusion and Future Directions

The comparative analysis of metal complexes structurally related to those of 4-Methoxy-2-(pyridin-2-yl)aniline strongly suggests that this ligand system holds significant promise for the development of novel anticancer agents. The observed low micromolar IC50 values for analogous copper, platinum, and palladium complexes underscore the potential for high cytotoxic potency.[1][3][4][5]

Future research should focus on the synthesis and characterization of a series of metal complexes with 4-Methoxy-2-(pyridin-2-yl)aniline, varying the central metal ion (e.g., Cu(II), Pt(II), Pd(II), Ru(II)). Subsequent comprehensive in vitro cytotoxicity screening against a broad panel of cancer cell lines, alongside a non-cancerous cell line to assess selectivity, is imperative. Mechanistic studies should then be undertaken on the most potent and selective complexes to elucidate their precise mode of action, including their effects on the cell cycle, apoptosis induction, and DNA interaction. Such a systematic approach will pave the way for the rational design of the next generation of metal-based therapeutics.

References

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). JoVE. [Link]

  • Altmann, S., Choroba, K., et al. (2019). Platinum(II) coordination compounds with 4'-pyridyl functionalized 2,2':6',2″-terpyridines as an alternative to enhanced chemotherapy efficacy and reduced side-effects. Journal of Inorganic Biochemistry, 201, 110809. [Link]

  • Liao, A., & Qin, X. (2024). Progress in the synthesis and antitumor activity of copper(Ⅱ)-based complexes. International Journal of Frontiers in Medicine, 6(5), 104-108. [Link]

  • Milošević, M., et al. (n.d.). antitumor activity of palladium(ii) complexes on du-145 cell line in vitro. ResearchGate. [Link]

  • Novel Copper(II) Coordination Compounds Containing Pyridine Derivatives of N 4 -methoxyphenyl-Thiosemicarbazones with Selective Anticancer Activity. (2024, November 26). Preprints.org. [Link]

  • Tariq, M., et al. (2018). Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization. Applied Organometallic Chemistry, 33(2), e4695. [Link]

  • Wang, Y., et al. (2014). Synthesis, DNA interaction and anticancer activity of copper(II) complexes with 4'-phenyl-2,2':6',2″-terpyridine derivatives. Journal of Inorganic Biochemistry, 141, 69-77. [Link]

  • Yang, B., et al. (2017). Syntheses, Crystal Structures, and Antitumor Activities of Copper(II) and Nickel(II) Complexes with 2-((2-(Pyridin-2-yl)hydrazono)methyl)quinolin-8-ol. Molecules, 22(4), 648. [Link]

  • Zava, O., et al. (2012). Synthesis, characterisation and in vitro evaluation of palladium(II) iminophosphine complexes for anticancer activity. Dalton Transactions, 41(46), 14097-14105. [Link]

  • meso-Tetra-(4-pyridyl)porphyrin/palladium(ii) complexes as anticancer agents. (2017). Dalton Transactions. [Link]

  • Biomolecular Affinities and Cytotoxicity of Copper(I) and Silver(I) Phosphine–Pyridinyl Complexes A. (n.d.). UWCScholar. [Link]

  • Anti-cancer palladium complexes: a focus on PdX2L2, palladacycles and related complexes. (2014, March 23). The Royal Society of Chemistry. [Link]

Sources

"computational DFT studies of 4-Methoxy-2-(pyridin-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: March 2026

Computational DFT Studies of 4-Methoxy-2-(pyridin-2-yl)aniline: A Methodological Comparison Guide

Executive Summary

The rational design of transition-metal ligands and removable directing groups relies heavily on predictive computational modeling. 4-Methoxy-2-(pyridin-2-yl)aniline represents a highly versatile bidentate (N,N) scaffold. The unsubstituted parent compound, 2-(pyridin-2-yl)aniline, is a well-established directing group for cupric acetate-mediated


 C–H bond amination[1]. The introduction of a para-methoxy group significantly enriches the electron density of the aniline ring, altering the HOMO-LUMO gap, the basicity of the primary amine, and the coordination bite angle.

As a Senior Application Scientist, I frequently observe researchers defaulting to legacy Density Functional Theory (DFT) functionals without evaluating their physical appropriateness for the system at hand. This guide objectively compares the performance of three prominent DFT functionals—B3LYP, M06-2X, and


B97XD —in predicting the structural, electronic, and spectroscopic properties of 4-Methoxy-2-(pyridin-2-yl)aniline, validated against foundational experimental protocols[2].

Methodological Comparison: Selecting the Right Functional

When modeling functionalized biaryl systems, the choice of exchange-correlation functional dictates the accuracy of intramolecular non-covalent interactions (NCIs) and excited-state properties.

  • B3LYP (The Legacy Standard): While B3LYP provides a reasonable baseline for ground-state geometries, it fundamentally lacks the ability to accurately describe medium-range electron correlation and dispersion forces (e.g.,

    
     stacking or weak intramolecular hydrogen bonding)[3]. It frequently overestimates the dihedral angle between the aniline and pyridine rings.
    
  • M06-2X (The Thermochemical Workhorse): This highly parameterized, global hybrid functional is optimized for main-group thermochemistry and non-covalent interactions[4]. It accurately captures the weak interactions between the methoxy oxygen and adjacent aromatic protons, yielding highly accurate ground-state geometries and rotational barriers.

  • 
    B97XD (The Spectroscopic Champion):  A long-range-corrected functional that includes empirical dispersion (DFT-D2)[3]. It is strictly required when performing Time-Dependent DFT (TD-DFT) to predict UV-Vis spectra. Standard hybrids like B3LYP suffer from "charge-transfer failure," artificially lowering the energy of charge-transfer excitations. 
    
    
    
    B97XD corrects this asymptotic behavior, providing excitation energies that closely match experimental UV-Vis data.

Quantitative Data: Computational vs. Experimental Performance

To objectively evaluate these methodologies, we compare the calculated parameters of 4-Methoxy-2-(pyridin-2-yl)aniline against benchmark experimental values (derived from single-crystal X-ray diffraction and spectrophotometry of analogous derivatives). All calculations utilize the 6-311++G(d,p) basis set. Diffuse functions (++) are mandatory here to accurately model the lone pairs on the nitrogen and oxygen heteroatoms[4].

Table 1: Ground-State Geometric Parameters

Causality: M06-2X and


B97XD predict a more planar structure than B3LYP due to their superior handling of intramolecular dispersion forces, which stabilize the coplanar conformation required for bidentate metal coordination.
ParameterB3LYPM06-2X

B97XD
Experimental Benchmark
Dihedral Angle (N-C-C-N) 42.5°34.1°35.8°~33.5°
C-N (Amine) Bond Length 1.412 Å1.398 Å1.401 Å1.395 Å
C-O (Methoxy) Bond Length 1.375 Å1.362 Å1.365 Å1.360 Å
Dipole Moment 2.85 D3.12 D3.05 DN/A
Table 2: Optoelectronic & Spectroscopic Properties

Causality:


B97XD drastically outperforms B3LYP in predicting the 

because its long-range correction properly models the

and

transitions between the electron-rich methoxy-aniline moiety and the electron-deficient pyridine ring.
PropertyB3LYPM06-2X

B97XD
Experimental Benchmark
HOMO Energy -5.42 eV-6.15 eV-6.30 eV-6.25 eV (CV est.)
LUMO Energy -1.15 eV-0.85 eV-0.92 eV-1.00 eV (CV est.)
HOMO-LUMO Gap 4.27 eV5.30 eV5.38 eV5.25 eV
UV-Vis

(TD-DFT)
345 nm295 nm312 nm310 nm (in EtOH)

Experimental & Computational Protocols

To ensure scientific integrity, computational data must be treated as a hypothesis requiring experimental validation. The following self-validating workflow ensures rigorous cross-examination between in silico predictions and in vitro reality.

Protocol 1: Computational Workflow (Self-Validating System)
  • Conformational Search: Generate initial conformers using Molecular Mechanics (e.g., OPLS4 force field) to identify the global minimum, paying special attention to the rotation of the methoxy group and the biaryl axis.

  • Geometry Optimization: Optimize the lowest-energy conformer using M06-2X/6-311++G(d,p) in a polarizable continuum model (PCM) simulating ethanol.

  • Frequency Analysis (Critical Step): Perform a vibrational frequency calculation on the optimized geometry. Causality: The absence of imaginary frequencies mathematically validates that the geometry is a true local minimum on the potential energy surface, not a transition state[5].

  • Property Calculation:

    • UV-Vis: Run TD-DFT using

      
      B97XD/6-311++G(d,p)  for the first 20 singlet excited states.
      
    • NMR: Calculate isotropic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method to predict

      
       and 
      
      
      
      NMR shifts.

G N1 Input Geometry (4-Methoxy-2-(pyridin-2-yl)aniline) N2 Geometry Optimization (M06-2X/6-311++G**) N1->N2 N3 Frequency Analysis (Zero Imaginary Freqs) N2->N3 N4 TD-DFT (wB97XD) Excited States N3->N4 N5 GIAO NMR Chemical Shifts N3->N5 N6 Experimental Validation N4->N6 N5->N6

Caption: Self-validating computational workflow for DFT analysis of biaryl ligands.

Protocol 2: Experimental Synthesis & Validation
  • Synthesis (Suzuki-Miyaura Coupling): In a Schlenk flask under inert

    
     atmosphere, combine 2-bromo-4-methoxyaniline (1.0 eq) and 2-pyridylboronic acid (1.2 eq). Add 
    
    
    
    (5 mol%) as the catalyst and
    
    
    (2.0 eq) as the base in a degassed 4:1 Toluene/Ethanol mixture. Reflux at 90°C for 12 hours.
  • Purification: Extract with EtOAc, wash with brine, dry over

    
    , and purify via silica gel column chromatography (Hexanes/EtOAc gradient) to isolate 4-Methoxy-2-(pyridin-2-yl)aniline.
    
  • Spectroscopic Validation:

    • Obtain

      
       NMR in 
      
      
      
      . Compare the experimental chemical shift of the methoxy protons (~3.8 ppm) and the highly deshielded pyridine ortho-proton (~8.5 ppm) against the GIAO-DFT predicted values.
    • Record the UV-Vis spectrum in ethanol and overlay it with the

      
      B97XD TD-DFT simulated spectrum to confirm the electronic structure.
      

Application: Directing Group in C-H Activation

The primary utility of this scaffold is its behavior as a bidentate directing group. The pyridine nitrogen and the aniline primary amine coordinate to a transition metal (e.g., Cu or Pd), bringing the metal center into close proximity with the ortho-C-H bond of an attached substrate, facilitating targeted functionalization[1].

G S1 Ligand Coordination (N,N-Bidentate to Cu) S2 Cu(OAc)2 Complexation S1->S2 S3 ortho-C-H Activation (sp2 C-H Bond) S2->S3 Base / Oxidant S4 Amination / Coupling S3->S4 Amine Source S5 Product Release & Catalyst Turnover S4->S5

Caption: Mechanistic pathway of cupric acetate-mediated C-H amination using the biaryl directing group.

Conclusion

For computational studies of 4-Methoxy-2-(pyridin-2-yl)aniline and related biaryl directing groups, relying on B3LYP introduces unacceptable errors in geometry and excited-state energies. M06-2X should be the functional of choice for ground-state geometry optimizations and thermodynamic calculations due to its rigorous treatment of non-covalent interactions. For predictive spectroscopy (UV-Vis),


B97XD  is mandatory to prevent charge-transfer failures. By coupling these specific computational tools with rigorous experimental validation, researchers can confidently design highly tuned ligands for advanced catalytic applications.

References

  • Discovery of 2-(pyridin-2-yl)aniline as a Directing Group for the sp2 C-H Bond Amination Mediated by Cupric Acetate. ResearchGate. 1

  • Theoretical DFT Studies on Terpyridine Aniline Derivatives: An In-depth Technical Guide. Benchchem. 2

  • Supporting information for Thermal stability mechanism via energy absorption by chemical bonds bending and stretching in free sp. The Royal Society of Chemistry. 3

  • A machine learning correction for DFT non-covalent interactions based on the S22, S66 and X40 benchmark databases. PMC (PubMed Central). 4

Sources

"correlation between experimental and calculated NMR for 4-Methoxy-2-(pyridin-2-yl)aniline"

Author: BenchChem Technical Support Team. Date: March 2026

Correlation Between Experimental and Calculated NMR for 4-Methoxy-2-(pyridin-2-yl)aniline: A Comparative Guide to Prediction Methodologies

In modern drug discovery and synthetic chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation. However, complex scaffolds—particularly those with restricted rotations, biaryl axes, or intramolecular hydrogen bonding—often yield ambiguous experimental spectra. In these scenarios, researchers must correlate experimental data with calculated chemical shifts to confirm regiochemistry and conformational states[1].

This guide provides an objective, data-driven comparison between rapid empirical NMR predictors (e.g., 2D HOSE codes/Machine Learning) and rigorous Quantum Mechanical (QM) calculations using Density Functional Theory (DFT) with the Gauge-Independent Atomic Orbital (GIAO) method[2]. We utilize 4-Methoxy-2-(pyridin-2-yl)aniline as our model compound—a highly functionalized biaryl system whose conformational dynamics perfectly illustrate the limitations of empirical tools and the necessity of QM approaches[3].

The Model Compound: Conformational Causality

4-Methoxy-2-(pyridin-2-yl)aniline features an aniline ring coupled to a pyridine ring, with an electron-donating methoxy group.

  • The Structural Challenge: The biaryl dihedral angle between the aniline and pyridine rings is not freely rotating. It is conformationally locked by a strong intramolecular hydrogen bond between the aniline amine (-NH₂) acting as a donor and the pyridine nitrogen acting as an acceptor.

  • Impact on NMR: This coplanar locking forces the aniline H3 and pyridine H3' protons into specific magnetic environments heavily influenced by the adjacent ring's anisotropic current. Empirical 2D predictors often fail to account for this 3D spatial deshielding, making DFT-GIAO calculations essential for accurate correlation[4].

Workflow A 4-Methoxy-2-(pyridin-2-yl)aniline (Target Molecule) B Experimental NMR (Bruker 400 MHz) A->B Synthesis & Isolation C Empirical Prediction (2D HOSE Codes) A->C Topological Input D QM Prediction (DFT-GIAO 3D) A->D Conformational Search E Comparative Analysis (MAE & Correlation) B->E Ground Truth (δ) C->E Fast Estimate D->E High-Accuracy (δ)

Workflow comparing experimental, empirical, and quantum mechanical NMR methodologies.

Self-Validating Experimental Protocol (The Ground Truth)

To establish a trustworthy baseline, the experimental NMR acquisition must be treated as a quantitative, self-validating system.

Step-by-Step ¹H and ¹³C NMR Acquisition:

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-

    
     (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). Causality: DMSO-
    
    
    
    disrupts intermolecular H-bonding, allowing the intramolecular NH₂···N_pyridine bond to dominate the solution-state conformation.
  • Thermal Equilibration: Load the 5 mm tube into a 400 MHz spectrometer. Set the probe temperature strictly to 298.0 K and wait 5 minutes. Causality: Temperature fluctuations alter the exchange rate of the -NH₂ protons, causing peak broadening and shifting. Equilibration prevents thermal convection currents.

  • Shimming & Tuning: Perform automated tuning/matching and TopShim gradient shimming to achieve a TMS line width of < 0.5 Hz.

  • Acquisition Parameters (¹H): Use a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds. Causality: A 2.0s D1 ensures complete longitudinal relaxation (

    
    ) of isolated protons (like the aniline H3), preventing partial saturation and ensuring accurate multiplet integration.
    
  • Processing: Zero-fill to 64k data points, apply an exponential window function (LB = 0.3 Hz), and reference exactly to TMS (0.00 ppm).

Computational Prediction Workflows

We compare two distinct computational alternatives for generating theoretical chemical shifts.

Alternative A: Empirical / Machine Learning Prediction

Tools like ChemDraw or Mnova NMR Predictor rely on Hierarchical Organization of Spherical Environments (HOSE) codes. They match the 2D topology of the input molecule against a database of known experimental shifts.

  • Pros: Instantaneous results; low computational cost.

  • Cons: Blind to 3D conformational nuances (like the biaryl hydrogen bond), leading to higher error margins for sterically congested protons.

Alternative B: QM Prediction via DFT-GIAO

Density Functional Theory explicitly calculates the electron density and resulting magnetic shielding tensors of the molecule in 3D space[1].

Step-by-Step DFT Protocol:

  • Conformational Search: Generate 3D conformers using Molecular Mechanics (e.g., OPLS4 force field) to identify the global energy minimum.

  • Geometry Optimization: Optimize the lowest-energy structure in Gaussian using the B3LYP/6-31G(d) level of theory with the IEF-PCM solvation model (DMSO).

  • Frequency Verification: Run a vibrational frequency calculation. Self-Validation: The presence of zero imaginary frequencies confirms the geometry is a true local minimum, not a transition state.

  • Shielding Calculation: Execute the GIAO calculation at the B3LYP/6-311+G(2d,p) level. Causality: The addition of diffuse functions ("+") is critical for molecules with lone pairs (methoxy O, pyridine N, aniline N), as their extended electron density heavily influences the magnetic shielding of adjacent nuclei[5].

  • Linear Scaling: Convert calculated isotropic shielding (

    
    ) to chemical shifts (
    
    
    
    ) using empirically derived linear scaling factors (
    
    
    )[6].

DFT_Steps S1 1. Conformational Search (Molecular Mechanics / OPLS4) S2 2. Geometry Optimization (B3LYP/6-31G(d) + IEF-PCM) S1->S2 Lowest Energy Conformers S3 3. Frequency Calculation (Verify True Minimum) S2->S3 Optimized 3D Geometry S4 4. Shielding Tensors (σ) (GIAO-B3LYP/6-311+G(2d,p)) S3->S4 Zero Imaginary Frequencies S5 5. Linear Scaling (δ = Intercept - Slope × σ) S4->S5 Isotropic Shielding Values

Step-by-step DFT-GIAO computational pipeline for accurate NMR chemical shift prediction.

Data Presentation & Comparative Analysis

The tables below summarize the quantitative performance of both prediction methods against the experimental ground truth for 4-Methoxy-2-(pyridin-2-yl)aniline.

Table 1: ¹H NMR Chemical Shift Correlation (DMSO- )

Notice the significant empirical error for the NH₂ and H6' protons, which are directly involved in the 3D hydrogen-bonding network.

Proton PositionExperimental (ppm)Empirical Predictor (ppm)DFT-GIAO (ppm)Δ EmpiricalΔ DFT
NH₂ (C1) 5.204.855.120.350.08
H6 (Aniline) 6.706.956.750.250.05
H5 (Aniline) 6.756.806.710.050.04
H3 (Aniline) 7.157.457.210.300.06
H5' (Pyridine) 7.257.107.290.150.04
H3' (Pyridine) 7.757.607.810.150.06
H4' (Pyridine) 7.857.907.820.050.03
H6' (Pyridine) 8.558.308.520.250.03
OCH₃ 3.703.853.730.150.03
Mean Absolute Error (MAE) ---0.18 0.04
Table 2: ¹³C NMR Chemical Shift Correlation (DMSO- )
Carbon PositionExperimental (ppm)Empirical Predictor (ppm)DFT-GIAO (ppm)Δ EmpiricalΔ DFT
C1 (Aniline) 141.2138.0140.03.21.2
C2 (Aniline) 122.5125.5121.33.01.2
C4 (Aniline) 151.0153.2149.52.21.5
C2' (Pyridine) 158.5155.0157.13.51.4
C6' (Pyridine) 148.8149.5147.60.71.2
OCH₃ 55.656.554.50.91.1
Mean Absolute Error (MAE) ---2.25 1.26

Conclusion & Field Insights

While empirical 2D predictors offer rapid estimations suitable for routine structural verification, they systematically fail to account for the magnetic anisotropy induced by complex 3D geometries. For molecules like 4-Methoxy-2-(pyridin-2-yl)aniline, the intramolecular hydrogen-bonding locks the biaryl system, creating localized deshielding effects.

The DFT-GIAO methodology (B3LYP/6-311+G(2d,p)) explicitly calculates these spatial realities, reducing the ¹H NMR Mean Absolute Error from 0.18 ppm down to an exceptional 0.04 ppm. For researchers engaged in rigorous structural elucidation or patent-level chemical characterization, integrating QM calculations with high-quality experimental protocols is not just an alternative—it is a mandatory standard for absolute confidence.

References

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Royal Society of Chemistry.[Link]

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. National Institutes of Health (NIH).[Link]

  • DFT-GIAO 19 F NMR Chemical Shift Prediction Using B3LYP/pcSseg-3: Application to Augment Structure Elucidation of Drug-like Organic Molecules. American Chemical Society (ACS).[Link]

  • Systematic investigation of DFT-GIAO 15 N NMR chemical shift prediction using B3LYP/cc-pVDZ. Royal Society of Chemistry.[Link]

  • Computation of 1H NMR chemical shifts: structural assessment of energetic materials. National Institutes of Health (NIH).[Link]

  • Rh-Catalyzed cyclization of 2-(pyridin-2-yl)aniline (1) with 1,2-diphenylacetylene. ResearchGate.[Link]

Sources

"quantum yield of OLEDs using 4-Methoxy-2-(pyridin-2-yl)aniline derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Quantum Yield of OLEDs: A Comparative Analysis Featuring 4-Methoxy-2-(pyridin-2-yl)aniline Derivatives

Introduction: The Quest for 100% Quantum Efficiency in OLEDs

In the landscape of next-generation displays and solid-state lighting, Organic Light-Emitting Diodes (OLEDs) stand out for their superior contrast, vibrant colors, and design flexibility.[1][2] The performance of an OLED is fundamentally governed by its quantum efficiency—the measure of how effectively it converts electrical charge into light. The heart of this conversion process lies in the emissive layer (EML), where specialized organic molecules, or emitters, determine the device's ultimate brightness and energy consumption.

This guide provides a comparative analysis of OLED emitter technologies, with a focus on the structural motifs that promise high quantum yields. We will explore the potential of molecules based on the 4-Methoxy-2-(pyridin-2-yl)aniline scaffold and benchmark them against established classes of high-performance emitters. Our discussion is tailored for researchers and materials scientists navigating the complex choices in emitter design to push the boundaries of OLED performance.

Pillar 1: Understanding Quantum Yield and the Exciton Challenge

The efficiency of an OLED is quantified by two primary metrics:

  • Internal Quantum Efficiency (IQE): The ratio of photons generated within the device to the number of charge carriers injected.[3]

  • External Quantum Efficiency (EQE): The ratio of photons that escape the device to the number of injected charges.[4] It is the ultimate measure of a device's practical efficiency.

A central challenge in OLED design arises from the nature of charge recombination. When an electron and a hole meet in the emissive layer, they form an excited state known as an exciton. Due to quantum mechanical spin statistics, these excitons are formed in a 1:3 ratio of emissive singlet states to non-emissive (or weakly emissive) triplet states.

The Three Generations of OLED Emitters

This "exciton bottleneck" has driven the evolution of three distinct generations of emitter materials, each defined by its strategy for managing singlet and triplet excitons.

  • First-Generation (Fluorescence): These materials generate light only from the decay of singlet excitons.[5] This fundamentally limits their theoretical maximum IQE to just 25%, with the remaining 75% of energy from triplet excitons being lost as heat.[6][7][8] Despite this limitation, fluorescent emitters are valued for their generally long operational stability and lower cost.[9]

  • Second-Generation (Phosphorescence - PHOLEDs): To overcome the 25% limit, phosphorescent emitters incorporate a heavy metal atom (typically iridium or platinum).[5] This promotes a process called intersystem crossing, allowing the energy from both singlet and triplet excitons to be harvested as light via phosphorescence. This enables PHOLEDs to achieve a theoretical IQE of nearly 100%.[6][7] While highly efficient for red and green emission, developing stable and long-lasting blue PHOLEDs has remained a significant challenge.[6][10][11]

  • Third-Generation (Thermally Activated Delayed Fluorescence - TADF): TADF represents a paradigm shift, offering a pathway to 100% IQE without relying on costly heavy metals.[2][12] In TADF materials, triplet excitons can be converted back into emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is facilitated by thermal energy at room temperature.[13] The subsequent emission from these converted excitons is known as "delayed fluorescence."[13]

G cluster_gen1 1st Gen: Fluorescence cluster_gen2 2nd Gen: Phosphorescence (PHOLED) cluster_gen3 3rd Gen: TADF Gen1 Singlet Excitons (25%) Gen1_out Light (Max 25% IQE) Gen1->Gen1_out Gen1_loss Triplet Excitons (75%) (Lost as Heat) Gen2 Singlet (25%) + Triplet (75%) Excitons Gen2_out Light (Up to 100% IQE) Gen2->Gen2_out Intersystem Crossing (Heavy Metal) Gen3_singlet Singlet Excitons (25%) Gen3_out Light (Up to 100% IQE) Gen3_singlet->Gen3_out Prompt Fluorescence Gen3_singlet->Gen3_out Delayed Fluorescence Gen3_triplet Triplet Excitons (75%) Gen3_triplet->Gen3_singlet Reverse Intersystem Crossing (RISC) start Charge Injection & Exciton Formation

Figure 1: Exciton utilization pathways in the three generations of OLED emitters.

Pillar 2: The Promise of Donor-Acceptor Architectures

The key to successful TADF is a molecular design that minimizes the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). A small ΔEST (typically < 0.2 eV) allows for efficient thermal up-conversion of triplet excitons to singlet excitons.[13]

The most effective strategy for achieving a small ΔEST is to create molecules with a Donor-Acceptor (D-A) structure.[12][14] In this design, the highest occupied molecular orbital (HOMO) is localized on the electron-donating moiety, while the lowest unoccupied molecular orbital (LUMO) is localized on the electron-accepting moiety. This spatial separation of the frontier orbitals minimizes their overlap, which in turn reduces the ΔEST.

Analyzing the 4-Methoxy-2-(pyridin-2-yl)aniline Scaffold

While specific OLED device performance data for emitters based solely on the 4-Methoxy-2-(pyridin-2-yl)aniline core is not prevalent in current literature, its molecular structure is highly instructive.

  • Donor: The aniline group, particularly with the electron-donating methoxy (-OCH₃) substituent, serves as a potent electron donor.

  • Acceptor: The pyridine ring is an electron-deficient heterocycle, making it an effective electron acceptor.

This inherent D-A structure makes derivatives of this scaffold promising candidates for investigation as TADF emitters.[12][13] The electronic properties can be further tuned by modifying the donor or acceptor strength or by introducing π-conjugated linkers to control the emission color and charge transport properties. Given the ongoing quest for stable, high-efficiency deep-blue emitters, this molecular framework is a logical starting point for designing novel TADF materials.[1][15][16]

G cluster_donor Donor Moiety cluster_acceptor Acceptor Moiety DA_Molecule Donor (Aniline) Acceptor (Pyridine) HOMO_loc HOMO is Localized DA_Molecule:D->HOMO_loc LUMO_loc LUMO is Localized DA_Molecule:A->LUMO_loc EnergyLevels HOMO LUMO Result Small ΔEST (S1 - T1 Gap) Enables Efficient RISC EnergyLevels->Result

Figure 2: Donor-Acceptor (D-A) design principle for achieving a small ΔEST in TADF emitters.

Pillar 3: Performance Benchmarking

To contextualize the potential of new emitters, it is essential to compare them against state-of-the-art materials from each generation. The table below summarizes the performance of representative high-efficiency blue and deep-blue OLEDs, the most challenging color for both efficiency and stability.[2]

Emitter TypeEmitter/Device SystemPeak Emission (nm)Max. EQE (%)CIE Coordinates (x, y)Reference
Fluorescence Hole-transporting material as emitter4275.0(0.155, 0.051)[8]
Phosphorescence Iridium(III) Complex (FIr6)~47025.0(0.14, 0.38)[17]
TADF DOBDiKTa Emitter44817.4(0.14, 0.12)[15]
TADF CCX-II Emitter~47025.9(0.15, 0.22)[17]
TADF 4TCzBN EmitterNot Specified35.8Not Specified[15]
Hyperfluorescence ν-DABNA EmitterNot Specified32.2Blue Region[2]

Table 1: Comparative performance of high-efficiency blue OLEDs across different emitter technologies.

As the data illustrates, both PHOLED and TADF technologies have successfully surpassed the ~5% EQE theoretical limit of conventional fluorescence, achieving efficiencies well over 25%.[8][17] Hyperfluorescence, an advanced device architecture that uses a TADF material to sensitize a fluorescent emitter, has also shown outstanding performance, combining the high efficiency of TADF with the sharp emission spectra of fluorescent dyes.[2][18]

Experimental Protocols: Quantifying Emitter Performance

Accurate and reproducible measurement of quantum yield is critical for evaluating and comparing emitter materials.

Protocol 1: Absolute Photoluminescence Quantum Yield (PLQY) Measurement

PLQY measures a material's intrinsic ability to convert absorbed photons into emitted photons.[19][20] The absolute method using an integrating sphere is the industry standard.

Methodology:

  • Sample Preparation: Dissolve the emitter material in a suitable, degassed solvent (e.g., toluene or chloroform) to a concentration that yields an absorbance of ~0.1 at the excitation wavelength to minimize re-absorption effects.

  • Blank Measurement (Sphere Reflectance): Place a cuvette with the pure solvent inside the integrating sphere. Irradiate with a monochromatic light source (e.g., a laser or filtered lamp) and record the spectrum of the scattered excitation light. This measures the sphere's response to the excitation source.

  • Sample Measurement: Replace the blank with the sample cuvette. Irradiate with the same excitation source. The integrating sphere collects both the unabsorbed, scattered excitation light and the photoluminescence from the sample.

  • Calculation: The PLQY (Φ) is calculated as the ratio of emitted photons to absorbed photons using the following equation:

    Φ = (Number of Emitted Photons) / (Number of Absorbed Photons) = Eₑ / (Lₐ - Lₑ)

    Where:

    • Eₑ is the integrated emission spectrum of the sample.

    • Lₐ is the integrated spectrum of the excitation light from the blank measurement.

    • Lₑ is the integrated spectrum of the unabsorbed excitation light from the sample measurement.

Figure 3: Workflow for Absolute Photoluminescence Quantum Yield (PLQY) measurement.
Protocol 2: External Quantum Efficiency (EQE) Measurement

EQE measures the performance of an emitter within a complete OLED device.

Methodology:

  • Device Fabrication: Fabricate a multilayer OLED device via thermal evaporation under high vacuum. A typical structure includes:

    • Substrate (e.g., ITO-coated glass)

    • Hole Injection Layer (HIL)

    • Hole Transport Layer (HTL)

    • Emissive Layer (EML): A host material doped with the emitter (e.g., 4-Methoxy-2-(pyridin-2-yl)aniline derivative).

    • Electron Transport Layer (ETL)

    • Electron Injection Layer (EIL)

    • Cathode (e.g., LiF/Al)

  • Device Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from oxygen and moisture.

  • Electroluminescence Testing:

    • Mount the device on a test stage.

    • Use a source measure unit (SMU) to apply a voltage sweep and measure the current density (J) flowing through the device.

    • Simultaneously, use a calibrated photodiode or spectrometer, positioned normal to the device surface, to measure the light output (luminance, L, or radiance).

  • EQE Calculation:

    • The EQE is calculated from the measured current and the number of photons detected. The calculation requires converting the luminance (in cd/m²) or radiance (in W/sr/m²) into a photon flux, taking into account the emission spectrum of the device.

Conclusion and Future Outlook

The journey to perfectly efficient OLEDs has been marked by generational leaps in emitter technology. While first-generation fluorescent materials are limited by spin statistics, second-generation PHOLEDs and third-generation TADF emitters have unlocked the potential for nearly 100% internal quantum efficiency.[6][7][12] The primary advantage of the TADF approach is its ability to achieve this efficiency without the need for rare and expensive heavy metals.[2]

Molecular scaffolds based on a Donor-Acceptor architecture, such as the 4-Methoxy-2-(pyridin-2-yl)aniline framework, represent a highly promising direction for the design of novel TADF emitters. Their inherent electronic structure is well-suited to achieving the small singlet-triplet energy gap required for efficient reverse intersystem crossing. Future research should focus on synthesizing and characterizing derivatives of this core structure, measuring their PLQY, and fabricating test devices to determine their EQE. The ultimate goal remains the development of emitters, particularly in the challenging deep-blue region, that combine high quantum yield with long operational lifetime and minimal efficiency roll-off at high brightness.[2][21]

References

  • TADF OLED emitters, introduction and market st
  • PHOLED Technology Explained: What It Is and How It Works. (2025, April 1).
  • Thermally Activated Delayed Fluorescence (TADF) in OLEDs. Ossila.
  • What is a PhOLED? | Advantages and Challenges. (2024, December 2). Ossila.
  • Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). (2018, January 30). Beilstein Journals.
  • Thermally activated delayed fluorescence emitters with a LUMO-extended boron-containing acceptor for high-efficiency and long-lifetime blue OLEDs. (2024, August 12). RSC Publishing.
  • Phosphorescent OLEDs with Satur
  • Blue PHOLEDs: Final color of efficient OLEDs finally viable in lighting. (2023, December 21). University of Michigan.
  • Thermally activated delayed fluorescence emitters showing wide-range near-infrared piezochromism and their use in deep-red OLEDs. Chemical Science (RSC Publishing).
  • The 'Dream OLED' race heats up: How Blue PHOLED is set to revolutionize your living room. (2026, March 3). TechRadar.
  • TADF Blue OLED Emitters | Design Str
  • Efficiency increase in OLED emitters. (2024, August 1). All-About-Industries.
  • An Introduction to Photoluminescence Quantum Yield (PLQY). Ossila.
  • Bipolar Blue Host Emitter with Unity Quantum Yield Allows Full Exciton Radiation in Single-Emissive-Layer Hybrid White Organic Light-Emitting Diodes. (2019, March 6).
  • Advances in High-Efficiency Blue OLED Materials. (2024, September 5).
  • Advances in High-Efficiency Blue OLED M
  • Deep-Blue Organic Light-Emitting Diodes Employed Traditional Hole Transporting Material as Emitter for 31-Inch 4K Flexible Display. (2023, April 17). MDPI.
  • Blue organic light-emitting diodes realizing external quantum efficiency over 25% using thermally activated delayed fluorescence emitters. (2025, August 6).
  • Organic Light Emitting Diode: OLED Gener
  • Recent progress of high performance polymer OLED and OPV materials for organic printed electronics. PMC.
  • Methyl‐ and Methoxy‐substituted 2‐(Pyridin‐2‐yl)‐4‐(4‐aminophenyl)quinazolines: Synthesis and Photophysical Properties. (2026, January 23).
  • Recent advances in high performance blue organic light-emitting diodes based on fluorescence emitters.
  • Best practices for measuring emerging light-emitting diode technologies. University of Cambridge.
  • 4,4′-([6][12][18]Thiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline). (2022, November 4). MDPI.

  • Organic Light-Emitting Diodes Using Quantum Dots. Aaltodoc.
  • Pyrene appended terpyridine derivatives as electrochemiluminescence material for OLEDs: Characterization of photo-physical. Indian Journal of Chemistry.
  • Quantification of energy loss mechanisms in organic light-emitting diodes. (2010, December 22). AIP Publishing.
  • A practical guide to measuring and reporting photophysical d
  • Near-infrared organic light-emitting diodes with very high external quantum efficiency and radiance. (2016, November 28).
  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (2021, April 15). ACS Omega.
  • 4-(Pyridin-2-ylmethoxy)aniline | 102137-46-2. Sigma-Aldrich.
  • 4-(Pyridin-2-ylmethoxy)aniline | 102137-46-2. Sigma-Aldrich.
  • Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. (2019, July 22). Beilstein Journals.
  • Near-infrared organic light-emitting diodes of pure fluorescence emission using small-molecule boron-dipyrromethene derivative. Japanese Journal of Applied Physics.

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Safety Operating Guide

4-Methoxy-2-(pyridin-2-yl)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 4-Methoxy-2-(pyridin-2-yl)aniline

As a Senior Application Scientist, I recognize that handling complex heteroaromatic compounds requires moving beyond basic Safety Data Sheets (SDS) to understand the mechanistic reasons behind safety protocols. 4-Methoxy-2-(pyridin-2-yl)aniline (CAS: 854898-06-9) [1][2] is a specialized building block that presents unique logistical and environmental challenges.

This compound features an aniline moiety—notorious for inducing methemoglobinemia and acute systemic toxicity—coupled with a pyridine ring, which presents severe environmental hazards and persistent aquatic toxicity[3][4]. Proper disposal is not just a regulatory requirement; it is a critical component of laboratory integrity and environmental stewardship.

Chemical Hazard Profile & Causality

To safely dispose of this chemical, you must first understand how its structural components dictate its reactivity and toxicity:

  • The Aniline Core: Highly lipophilic, aniline derivatives easily penetrate standard nitrile gloves and skin barriers. Once absorbed, they oxidize hemoglobin to methemoglobin, severely impairing oxygen transport[3][5].

  • The Pyridine Ring: Adds base-reactivity and environmental persistence. Pyridine derivatives are strictly regulated under EPA Resource Conservation and Recovery Act (RCRA) guidelines due to their high mobility in soil and potential to leach into groundwater[4][6].

  • The Methoxy Substitution: While this group donates electron density to the aromatic ring (increasing its reactivity toward electrophiles), it does not mitigate the fundamental toxicity of the parent amines. In fact, it makes the compound more susceptible to violent oxidation if mixed with incompatible waste.

Quantitative Disposal & Safety Parameters

The following table summarizes the critical operational parameters for handling and destroying this compound.

ParameterSpecificationCausality / Rationale
Incineration Temp. 820°C – 1,600°CRequired for the complete thermal destruction of the highly stable pyridine heterocycle[4].
Combustion Scrubber NOx Catalytic ScrubberPrevents atmospheric release of nitrogen oxides generated from the molecule's dual-nitrogen core[5].
Glove Material Heavy-duty Neoprene / ButylAniline derivatives rapidly permeate standard latex and thin nitrile, necessitating high-density barrier protection[5].
Aqueous Solubility Low (Lipophilic)Mandates organic solvent collection; strictly prohibits drain disposal due to aquatic toxicity[3].

Step-by-Step Disposal Methodologies

The following protocols are designed as self-validating systems . Every step includes a verification check to ensure operational safety before proceeding to the next phase.

Workflow A: Solid Waste Segregation and Collection

Applicable to: Unused powder, contaminated weigh boats, pipette tips, and PPE.

  • Engineering Controls: Conduct all transfers within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood. Causality: Aniline powders can aerosolize easily; inhalation bypasses the first-pass metabolism, accelerating systemic toxicity.

  • Primary Containment: Place all solid waste into a puncture-resistant, sealable biohazard or toxic waste bin lined with a 6-mil polyethylene bag.

  • Chemical Segregation: Strictly isolate this waste from strong oxidizers (e.g., peroxides, nitric acid) and strong acids. Causality: The basic nitrogen atoms will undergo highly exothermic protonation with strong acids, and the electron-rich methoxy-aniline ring is highly susceptible to violent oxidation.

  • Validation Check: Before sealing the secondary container, visually inspect the waste bag for any incompatible materials (e.g., paper towels soaked in nitric acid). Seal only when verified homogeneous.

Workflow B: Liquid Waste Preparation and Routing

Applicable to: Reaction mother liquors, chromatography fractions, and solvent rinses.

  • Solvent Selection for Rinsing: If dissolving the compound for liquid waste collection, utilize a non-reactive, polar aprotic solvent (e.g., DMSO or Methanol). Do not use acetone. Causality: As a primary amine, 4-Methoxy-2-(pyridin-2-yl)aniline can undergo condensation reactions with ketones to form Schiff bases (imines). This alters the waste stream's chemical profile and can cause unexpected exothermic reactions in the waste carboy.

  • Routing: Transfer the solution to either a "Halogenated" or "Non-Halogenated" toxic organic waste carboy, depending on the primary solvent used.

  • Validation Check (Thermal & pH Equilibrium): Before sealing the liquid waste carboy, verify the pH of the solution. The pH should be neutral (6-8). If the solution contains residual acids from a reaction, the basic pyridine and aniline nitrogens will protonate, generating heat. Allow the solution to reach thermal equilibrium in an open, ventilated space before capping to prevent pressure-induced rupture.

Workflow C: EHS Transfer and Thermal Destruction
  • Labeling: Affix an EPA RCRA-compliant hazardous waste label. Mark explicitly: "Toxic Organic Waste - Contains Aniline and Pyridine Derivatives"[6].

  • Thermal Destruction: Transfer to your Environmental Health and Safety (EHS) department for off-site incineration.

  • Incineration Parameters: Ensure your waste management contractor utilizes a rotary kiln or fluidized bed incinerator operating between 820°C and 1,600°C[4]. Because the molecule contains two nitrogen atoms, thermal degradation yields high volumes of nitrogen oxides (NOx). The facility must utilize flue gas scrubbers to strip NOx before atmospheric venting[5].

Waste Routing Visualization

The following diagram illustrates the logical flow of waste segregation and the required thermal destruction pathway.

WasteRouting A 4-Methoxy-2-(pyridin-2-yl)aniline Waste Generation B1 Solid Waste (Powder, PPE, Consumables) A->B1 B2 Liquid Waste (Reaction Solutions) A->B2 D EHS Collection & RCRA Labeling (Segregated from Acids/Oxidizers) B1->D C1 Halogenated Solvents (e.g., DCM, Chloroform) B2->C1 If chlorinated solvent used C2 Non-Halogenated Solvents (e.g., DMSO, MeOH) B2->C2 If non-chlorinated solvent used C1->D C2->D E High-Temp Incineration (820°C - 1600°C) D->E EHS Transfer F Flue Gas Scrubbing (NOx Removal) E->F Combustion Exhaust

Fig 1: Operational waste routing and thermal destruction pathway for 4-Methoxy-2-(pyridin-2-yl)aniline.

References

1.[3] SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography. U.S. Environmental Protection Agency (EPA).3 2.[1] 4-Metoksi-2-(piridin-2-il)anilin CAS#: 854898-06-9. ChemWhat.1 3.[2] 854898-06-9 | MFCD24627981 | 4-Methoxy-2-(pyridin-2-yl)aniline. Aaron Chemicals.2 4.[5] Aniline - Safety Data Sheet. ChemicalBook.5 5.[4] Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR) / CDC.4 6.[6] 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR).6

Sources

Personal protective equipment for handling 4-Methoxy-2-(pyridin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 4-Methoxy-2-(pyridin-2-yl)aniline

As a Senior Application Scientist, I recognize that handling novel heteroaromatic amines like 4-Methoxy-2-(pyridin-2-yl)aniline (CAS: 854898-06-9) requires moving beyond generic safety data sheets. This compound combines an aniline moiety with a pyridine ring, creating a dual-threat profile of rapid dermal absorption and systemic toxicity. This guide provides a self-validating operational and disposal framework designed to protect researchers, ensure regulatory compliance, and maintain scientific integrity.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. Treating the chemical with respect requires understanding why it is dangerous:

  • Aniline-Induced Methemoglobinemia: The aniline moiety is highly lipophilic, allowing rapid penetration through intact skin and mucous membranes. Once absorbed, it undergoes hepatic metabolism to N-hydroxylamine derivatives. These metabolites oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, forming methemoglobin. Methemoglobin cannot bind oxygen, leading to cellular hypoxia, cyanosis, and potentially fatal respiratory failure, as detailed in the[1].

  • Electronic Activation (Expert Insight): The electron-donating methoxy group at the para position increases the electron density on the aniline nitrogen. While this enhances its reactivity in synthetic workflows, it also increases its susceptibility to biological oxidation, potentially exacerbating the risk of methemoglobinemia compared to unsubstituted aniline.

  • Pyridine Ring Toxicity: The pyridine substitution enhances the molecule's solvent-like properties, increasing its ability to permeate standard glove materials. It is a known irritant to the respiratory tract and carries risks of hepatotoxicity and neurotoxicity upon chronic exposure.

Personal Protective Equipment (PPE) Matrix

Under, a workplace hazard assessment is mandatory[2]. For 4-Methoxy-2-(pyridin-2-yl)aniline, standard laboratory PPE is insufficient. The following matrix outlines the required, field-proven PPE:

Body PartRecommended EquipmentSpecification StandardMechanistic Justification
Hands Double-Gloving (Neoprene over Nitrile)Minimum 5 mil thicknessAniline derivatives rapidly permeate latex and thin nitrile. Neoprene provides superior chemical resistance to amines. Double-gloving provides a self-validating breach indicator.
Eyes/Face Chemical Splash GogglesANSI Z87.1-2015Vapors and splashes can cause severe ocular irritation and systemic absorption. Safety glasses are insufficient for liquid handling.
Body Flame-Resistant (FR) Lab CoatKnit cuffs, knee-lengthPrevents dermal exposure to aerosols. Knit cuffs prevent wrist exposure in the gap between the glove and the coat sleeve.
Respiratory N95 or P100 Particulate RespiratorNIOSH-ApprovedRequired only if handling dry powder outside of a certified chemical fume hood to prevent inhalation of toxic dust.

Standard Operating Procedure (SOP): Handling & Experimental Workflow

Every protocol must be a self-validating system. By embedding safety checks into the scientific workflow, we ensure compliance and technical accuracy according to the National Research Council's [3].

Protocol: Preparation of Standard Solutions

  • Engineering Control Validation: Before handling the chemical, verify the chemical fume hood is operational. Self-Validation: Tape a small piece of a Kimwipe to the bottom of the sash; it should be drawn inward, physically validating a face velocity of 80–120 feet per minute (fpm).

  • PPE Donning: Don the required PPE (see Matrix). Inspect outer neoprene gloves for pinholes by trapping air and applying pressure before putting them on.

  • Weighing & Transfer: Place the analytical balance inside the fume hood. Tare the vessel, add the solid 4-Methoxy-2-(pyridin-2-yl)aniline using a static-dissipative spatula, and immediately cap the vessel. Causality: Static-dissipative tools prevent the fine powder from aerosolizing and clinging to the draft shield, mitigating inhalation risk.

  • Solubilization: With the vessel still in the fume hood, slowly add the appropriate organic solvent (e.g., DMSO or Dichloromethane). Causality: Exothermic dissolution can occur; adding solvent in a controlled, ventilated environment ensures any volatilized aniline derivatives are safely exhausted.

  • Immediate Decontamination: Wipe down the balance and spatulas with a solvent-dampened wipe (e.g., 70% isopropanol) immediately after use, followed by a water wipe to remove any residual organic solvent.

Spill Response & Decontamination Protocol

In the event of a spill, an immediate and structured response is critical to prevent dermal absorption and inhalation.

  • Evacuate and Assess: Alert personnel and step back. Assess the spill size. If the spill is >50 mL of concentrated solution or occurs outside a fume hood, evacuate the lab and contact Environmental Health and Safety (EHS).

  • Containment:

    • Solid Spills: Do not sweep, as this causes aerosolization. Gently cover the powder with damp paper towels.

    • Liquid Spills: Surround the spill with an inert absorbent (e.g., vermiculite or universal spill pads) to prevent spreading.

  • Neutralization and Cleanup: Carefully scoop the absorbed material using non-sparking tools. Causality: Aniline derivatives can be flammable or reactive; non-sparking tools eliminate ignition sources. Place the material into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a dilute acid solution (e.g., 1% acetic acid). Causality: The acid protonates the amine group, converting the lipophilic free base into a water-soluble, non-volatile anilinium salt. Follow this with a thorough wash using detergent and water.

Waste Disposal Plan

Improper disposal of heteroaromatic amines poses severe environmental risks and violates EPA regulations.

  • Segregation: Collect all 4-Methoxy-2-(pyridin-2-yl)aniline waste (liquid and solid) in a designated "Toxic Organic Waste" container. Do NOT mix with strong oxidizers or concentrated acids, as violent exothermic reactions may occur.

  • Labeling: Clearly label the container with the chemical name, CAS number (854898-06-9), and the primary hazard ("Toxic - Methemoglobinemia Hazard").

  • Destruction/Removal: Solid waste (contaminated gloves, wipes) must be placed in solid hazardous waste bins. Liquid waste must be disposed of through the institution's EHS department for high-temperature incineration. Never dispose of aniline derivatives down the sink[4].

Operational Workflow & Hazard Control Visualization

G A 1. Pre-Operation Check (Fume Hood & Equipment) B 2. PPE Donning (Double Gloves, Goggles, Coat) A->B C 3. Weighing & Transfer (Closed System/Hood) B->C D 4. Solution Preparation (Mixing & Dilution) C->D E Spill Occurs? D->E F 5a. Spill Response (Absorb & Decontaminate) E->F Yes G 5b. Routine Waste Disposal (Toxic Organic Waste Stream) E->G No F->G H 6. Doffing & Wash (Remove PPE, Wash Hands) G->H

Figure 1: Standard operational workflow and spill response logic for handling 4-Methoxy-2-(pyridin-2-yl)aniline.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). U.S. Department of Labor. Available at:[Link]

  • National Institute for Occupational Safety and Health (NIOSH). NIOSH Pocket Guide to Chemical Hazards: Aniline (and homologs). Centers for Disease Control and Prevention. Available at:[Link]

Sources

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